molecular formula C12H20FN B10856899 Fluoroethylnormemantine

Fluoroethylnormemantine

カタログ番号: B10856899
分子量: 197.29 g/mol
InChIキー: HUYVZSFADWYSHD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fluoroethylnormemantine is a useful research compound. Its molecular formula is C12H20FN and its molecular weight is 197.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C12H20FN

分子量

197.29 g/mol

IUPAC名

3-(2-fluoroethyl)adamantan-1-amine

InChI

InChI=1S/C12H20FN/c13-2-1-11-4-9-3-10(5-11)7-12(14,6-9)8-11/h9-10H,1-8,14H2

InChIキー

HUYVZSFADWYSHD-UHFFFAOYSA-N

正規SMILES

C1C2CC3(CC1CC(C2)(C3)N)CCF

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to Fluoroethylnormemantine's NMDA Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroethylnormemantine (FENM) is a novel, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist derived from memantine (B1676192). As a second-generation adamantane (B196018) derivative, FENM is under investigation for its therapeutic potential in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the core pharmacology of FENM, focusing on its interaction with the NMDA receptor. It consolidates available quantitative data, details key experimental protocols for its characterization, and visualizes the pertinent biological pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and drug development professionals engaged in the study of NMDA receptor modulators.

Introduction to this compound and the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission in the central nervous system. Its activation, which requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine), leads to an influx of Ca²⁺ into the neuron. This calcium influx is a critical second messenger, initiating signaling cascades involved in synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors leads to excitotoxicity, a process implicated in the pathophysiology of numerous neurodegenerative and psychiatric disorders.

This compound (FENM) is a derivative of memantine, an established uncompetitive NMDA receptor antagonist used in the treatment of Alzheimer's disease. FENM was developed with the aim of improving upon the pharmacological profile of memantine and for use as a positron emission tomography (PET) radiotracer for imaging NMDA receptors in the living brain. Like its parent compound, FENM is an open-channel blocker, meaning it enters and blocks the NMDA receptor's ion channel only when the receptor is activated by its agonists. This mechanism of action is thought to confer a favorable therapeutic window, as it preferentially blocks excessive, pathological NMDA receptor activity while sparing normal physiological function.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound's interaction with the NMDA receptor. For comparative purposes, data for the parent compound, memantine, and the well-characterized NMDA receptor antagonist, (R,S)-ketamine, are also included where available.

Compound Parameter Value Assay Conditions Reference
This compound (FENM) Kᵢ 3.5 µMIn vitro competition assay with [³H]thienylcyclidine in rat brain membranes.[1]
IC₅₀ 13.0 ± 8.9 µMRadioligand competition assay using [³H]TCP on rat forebrain homogenates.[2][3]
(R,S)-Ketamine Kᵢ 0.53 µMIn vitro competition assay.[1]
Memantine IC₅₀ 0.93 ± 0.15 µMWhole-cell patch clamp on recombinant rat NR1a/NR2A receptors.[4]
IC₅₀ 0.82 ± 0.12 µMWhole-cell patch clamp on recombinant rat NR1a/NR2B receptors.[4]
IC₅₀ 0.47 ± 0.06 µMWhole-cell patch clamp on recombinant rat NR1a/NR2D receptors.[4]

Note: The subtype selectivity of this compound has been hypothesized to be superior to that of memantine, but definitive quantitative data on its affinity for different NMDA receptor subunits (e.g., GluN2A, GluN2B) is a subject of ongoing research[5].

Key Experimental Protocols

The characterization of this compound's NMDA receptor antagonism involves a suite of standard and specialized experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay for NMDA Receptor Channel Blockers

This protocol is designed to determine the binding affinity (Kᵢ or IC₅₀) of a test compound for the phencyclidine (PCP) site within the NMDA receptor ion channel. The uncompetitive antagonist [³H]MK-801 is a commonly used radioligand for this purpose.

Materials:

  • Tissue Preparation: Rat forebrain tissue.

  • Buffers:

    • Homogenization Buffer: 5 mM Tris-HCl, pH 7.4.

    • Assay Buffer: 5 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]MK-801 (specific activity ~20-30 Ci/mmol).

  • Non-specific Binding Control: 10 µM unlabeled MK-801 or phencyclidine (PCP).

  • Test Compound: this compound at various concentrations.

  • Scintillation Cocktail and Scintillation Counter .

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus .

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat forebrains in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh homogenization buffer and repeat the centrifugation step three more times to ensure thorough washing.

    • The final pellet is resuspended in assay buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of assay buffer (for total binding).

      • 50 µL of 10 µM unlabeled MK-801 (for non-specific binding).

      • 50 µL of varying concentrations of this compound.

    • Add 50 µL of [³H]MK-801 to a final concentration of 1-5 nM.

    • Add 100 µL of the prepared membrane suspension.

    • Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Currents

This technique allows for the direct measurement of ion currents flowing through NMDA receptors in response to agonist application and the modulatory effects of antagonists like this compound.

Materials:

  • Cell Culture: HEK293 cells transiently or stably expressing specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B) or primary neuronal cultures.

  • External (Bath) Solution: (in mM) 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, pH 7.3 with NaOH. For NMDA receptor recordings, this solution is typically Mg²⁺-free to prevent voltage-dependent block.

  • Internal (Pipette) Solution: (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Mg, 0.3 GTP-Na, pH 7.3 with CsOH. Cesium is used to block potassium channels.

  • Agonists: NMDA (100 µM) and glycine (B1666218) (10 µM).

  • Antagonist: this compound at various concentrations.

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass pipettes (resistance 3-5 MΩ).

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips 24-48 hours before recording.

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Establishing a Whole-Cell Recording:

    • Pull a glass pipette and fill it with the internal solution.

    • Under visual guidance, approach a single cell with the pipette and apply gentle positive pressure.

    • Form a high-resistance (>1 GΩ) seal (a "giga-seal") between the pipette tip and the cell membrane by applying gentle suction.

    • Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

  • Recording NMDA Receptor Currents:

    • Clamp the cell membrane potential at a negative holding potential (e.g., -60 mV).

    • Apply the NMDA and glycine solution to the cell using a rapid perfusion system to evoke an inward current.

    • After establishing a stable baseline response, co-apply this compound with the agonists at various concentrations.

    • Record the peak and steady-state current amplitudes in the absence and presence of the antagonist.

  • Data Analysis:

    • Measure the percentage of inhibition of the NMDA-evoked current at each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Fit the data with the Hill equation to determine the IC₅₀ value.

    • To assess voltage-dependency, repeat the experiment at different holding potentials (e.g., -40 mV, -20 mV, +20 mV, +40 mV).

Visualizations: Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDAR Binds to GluN1 Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Signaling Downstream Signaling (e.g., CaMKII, CREB, nNOS) Ca_influx->Signaling Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Excessive Influx Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity Gene_Expression Gene Expression Signaling->Gene_Expression FENM This compound (Uncompetitive Antagonist) FENM->NMDAR Blocks open channel

Caption: Simplified signaling pathway of the NMDA receptor and the site of action for this compound.

Experimental Workflow for FENM Characterization

FENM_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay ([³H]MK-801) Ki_IC50 Ki_IC50 Binding_Assay->Ki_IC50 Determine Kᵢ / IC₅₀ Animal_Models Animal Models (e.g., Alzheimer's, PTSD) Binding_Assay->Animal_Models Inform dose selection Patch_Clamp Whole-Cell Patch-Clamp (HEK cells or neurons) Electrophys_Props Electrophys_Props Patch_Clamp->Electrophys_Props Determine IC₅₀, kinetics, voltage-dependency Patch_Clamp->Animal_Models Inform dose selection Behavioral_Tests Behavioral Assays (e.g., Morris Water Maze, Fear Conditioning) Animal_Models->Behavioral_Tests Assess therapeutic efficacy PET_Imaging PET Imaging with [¹⁸F]FENM Animal_Models->PET_Imaging Visualize target engagement Behavioral_Results Behavioral_Results Behavioral_Tests->Behavioral_Results PET_Results PET_Results PET_Imaging->PET_Results

Caption: A typical experimental workflow for the preclinical characterization of this compound.

Logical Relationship of FENM's Mechanism of Action

FENM_Mechanism NMDAR_Activation NMDA Receptor Activation (Glutamate + Glycine) Channel_Opening Ion Channel Opening NMDAR_Activation->Channel_Opening Leads to FENM_Binding FENM Enters and Binds to PCP Site in the Channel Channel_Opening->FENM_Binding Allows for Channel_Block Ion Flow Blocked (Ca²⁺ influx reduced) FENM_Binding->Channel_Block Results in Therapeutic_Effect Neuroprotection / Modulation of Synaptic Plasticity Channel_Block->Therapeutic_Effect Contributes to

References

Fluoroethylnormemantine: A Technical Guide for the Exploration of its Therapeutic Potential in Stress-Induced Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroethylnormemantine (FENM), a novel derivative of the N-methyl-D-aspartate (NMDA) receptor antagonist memantine, has emerged as a promising therapeutic candidate for the prevention and treatment of stress-induced psychiatric disorders. Preclinical evidence demonstrates its efficacy in attenuating learned fear and reducing behavioral despair in rodent models of stress, suggesting its potential utility in conditions such as post-traumatic stress disorder (PTSD) and major depressive disorder (MDD). Mechanistically, FENM acts as a non-competitive antagonist at the NMDA receptor, exhibiting a distinct pharmacological profile compared to ketamine and memantine. Notably, FENM appears to have a favorable side-effect profile, lacking the psychotomimetic and sensorimotor-disrupting effects observed with other NMDA receptor modulators. This technical guide provides a comprehensive overview of FENM, consolidating available quantitative data, detailing experimental protocols, and visualizing key mechanistic pathways to support further research and development.

Pharmacological Profile

FENM's primary pharmacological action is the antagonism of the NMDA receptor, a key player in synaptic plasticity and glutamatergic neurotransmission, which is heavily implicated in the pathophysiology of stress-related disorders.[1][2][3]

Receptor Binding Affinity

Quantitative analysis of FENM's binding affinity for the NMDA receptor has been determined through in vitro radioligand binding assays. These studies are crucial for understanding the compound's potency at its primary target.

TargetRadioligandPreparationIC50 (µM)Ki (µM)Reference
NMDA Receptor (PCP site)[3H]TCPRat forebrain homogenates13.0 ± 8.9-[4]
NMDA Receptor[3H]TCPRat brain membranes-3.5[2]

Table 1: In Vitro Binding Affinity of this compound.

Receptor Selectivity

A critical aspect of FENM's pharmacological profile is its selectivity for the NMDA receptor over other neurotransmitter receptors, ion channels, and transporters. A safety screen of FENM against a panel of 87 targets revealed a major secondary target, although specific data on this is not publicly available.[5] One study also noted significant binding to opioid receptors.[4] A comprehensive selectivity profile is essential for predicting potential off-target effects and ensuring a favorable safety margin.

(Note: A comprehensive table on receptor selectivity is pending the public release of detailed screening data.)

In Vivo Potency

The efficacy of FENM in animal models of stress-induced disorders provides an indication of its in vivo potency. While formal ED50 values have not been reported, effective doses in behavioral paradigms have been established.

Animal ModelBehavioral TestSpeciesEffective Dose (mg/kg)Route of AdministrationEffectReference
Stress-Induced Maladaptive BehaviorContextual Fear ConditioningMouse (129S6/SvEv)10, 20, 30Intraperitoneal (i.p.)Attenuated learned fear[1][6]
Stress-Induced Maladaptive BehaviorForced Swim TestMouse (129S6/SvEv)10, 20, 30Intraperitoneal (i.p.)Decreased behavioral despair[1][6]
Fear ExtinctionCued Fear ConditioningRat (Wistar)5, 20Intraperitoneal (i.p.)Facilitated extinction learning[4]

Table 2: In Vivo Efficacy of this compound in Preclinical Models of Stress.

Mechanism of Action: Signaling Pathways

FENM exerts its therapeutic effects by modulating glutamatergic signaling pathways implicated in the stress response, primarily through the antagonism of the NMDA receptor in key brain regions such as the hippocampus.

NMDA Receptor Antagonism and Downstream Effects

Stress is known to cause excessive glutamate (B1630785) release in the hippocampus, leading to overactivation of NMDA receptors and subsequent excitotoxicity and maladaptive synaptic plasticity. By acting as an uncompetitive antagonist, FENM blocks the NMDA receptor channel when it is open, thereby preventing excessive calcium (Ca2+) influx. This action is thought to normalize glutamatergic neurotransmission and prevent the detrimental downstream effects of chronic stress.

FENM_NMDA_Signaling Stress Chronic Stress Glutamate Excessive Glutamate Release Stress->Glutamate NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_influx Excessive Ca2+ Influx NMDAR->Ca_influx Excitotoxicity Excitotoxicity & Maladaptive Plasticity Ca_influx->Excitotoxicity Behavior Stress-Induced Maladaptive Behaviors (e.g., Fear, Despair) Excitotoxicity->Behavior FENM This compound (FENM) FENM->NMDAR

Caption: FENM's primary mechanism in stress-induced disorders.

Modulation of AMPA Receptor-Mediated Activity

Interestingly, both FENM and (R,S)-ketamine have been shown to attenuate large-amplitude AMPA receptor-mediated bursts in the ventral CA3 (vCA3) region of the hippocampus.[1][2] This suggests a common downstream neurobiological mechanism that may contribute to their therapeutic effects. The reduction of these aberrant bursts could lead to a normalization of hippocampal circuit activity, which is often dysregulated by chronic stress.

FENM_AMPA_Signaling FENM This compound (FENM) NMDAR_block NMDA Receptor Antagonism (vCA3) FENM->NMDAR_block AMPAR_bursts Large-Amplitude AMPA Receptor-Mediated Bursts (vCA3) NMDAR_block->AMPAR_bursts attenuates Normalization Normalization of Hippocampal Circuit Activity AMPAR_bursts->Normalization Therapeutic Therapeutic Effects on Stress-Induced Behaviors Normalization->Therapeutic Radioligand_Binding_Workflow start Start prep Membrane Preparation (Rat Forebrain) start->prep incubate Incubation (Membranes + [3H]TCP + FENM) prep->incubate filter Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 & Ki Determination) count->analyze end End analyze->end

References

Fluoroethylnormemantine: A Technical Whitepaper on its Discovery, Development, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroethylnormemantine (FENM) is a novel, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist derived from memantine (B1676192). Developed initially for its potential as a positron emission tomography (PET) imaging agent, FENM has demonstrated significant therapeutic potential in preclinical models of various neurological and psychiatric disorders, including Alzheimer's disease, post-traumatic stress disorder (PTSD), and depression. Notably, it appears to exhibit a favorable safety profile compared to other NMDA receptor modulators like ketamine and its parent compound, memantine, showing efficacy without inducing significant side effects such as sensorimotor deficits. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its pharmacological activity.

Introduction and Discovery

This compound was developed as a structural analog of memantine, an established treatment for Alzheimer's disease. The primary structural modification is the addition of a fluoroethyl group, a strategic alteration designed to enable in vivo biomarker labeling for PET imaging studies.[1][2] This modification, however, also led to distinct pharmacological properties.[3] Preclinical research has revealed FENM's potential as a neuroprotective agent, particularly in limiting the neuroinflammatory response to amyloid-β (Aβ) accumulation.[3][4] Further investigations have highlighted its efficacy in mitigating stress-induced maladaptive behaviors, suggesting its utility as both a prophylactic and a therapeutic agent for conditions like PTSD and depression.[5][6] A key advantage of FENM observed in these studies is its ability to produce therapeutic effects without the nonspecific side effects associated with memantine and the psychotomimetic effects of ketamine.[1][6]

Chemical Synthesis and Radiolabeling

The synthesis of this compound can be achieved through a multi-step chemical process. A patented method outlines a procedure starting from a normemantine derivative, involving steps of protection, tosylation, fluorination, and deprotection to yield the final compound.

A detailed radiosynthesis protocol for [18F]-FENM for PET imaging has also been described. This process involves the nucleophilic substitution of a tosyl precursor with [18F]fluoride, followed by purification.

Experimental Protocol: Chemical Synthesis of this compound (Illustrative)

  • Step 1: Protection of the Amine Group: The starting normemantine derivative is reacted with a protecting group, such as di-tert-butyl-dicarbonate, to protect the primary amine.

  • Step 2: Tosylation of the Hydroxyl Group: The hydroxyl group of the protected intermediate is then reacted with tosyl chloride in the presence of a base like triethylamine (B128534) to form a tosylate.

  • Step 3: Fluorination: The tosylated compound undergoes nucleophilic substitution with a fluoride (B91410) source, such as potassium fluoride, to introduce the fluorine atom.

  • Step 4: Deprotection: The protecting group on the amine is removed under acidic conditions to yield the final this compound product.

Mechanism of Action

This compound functions as a non-competitive antagonist of the NMDA receptor.[5] It is believed to bind to the phencyclidine (PCP) site within the NMDA receptor channel pore, thereby blocking the influx of calcium ions.[2] This action is thought to be particularly relevant at extrasynaptic NMDA receptors, which are implicated in excitotoxicity and neuronal damage.[7]

A significant aspect of FENM's mechanism is its downstream effect on glutamatergic signaling. Preclinical studies have shown that both FENM and (R,S)-ketamine attenuate large-amplitude AMPA receptor-mediated bursts in the ventral hippocampal cornu ammonis 3 (vCA3).[5][8] This suggests a shared neurobiological mechanism for their therapeutic effects, potentially involving the modulation of synaptic plasticity. Unlike ketamine, however, FENM does not appear to increase the expression of c-fos in the vCA3, indicating a more targeted and potentially safer mode of action.[5]

The proposed signaling pathway for FENM's neuroprotective and antidepressant-like effects is visualized below.

FENM_Signaling_Pathway cluster_synapse Synapse Glutamate Glutamate NMDAR NMDA Receptor (Extrasynaptic) Glutamate->NMDAR Activates Ca_influx Ca2+ Influx NMDAR->Ca_influx Mediates AMPAR_bursts Large-Amplitude AMPAR Bursts Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity Therapeutic_Effects Therapeutic Effects (Neuroprotection, Antidepressant-like) FENM FENM FENM->NMDAR Blocks FENM->AMPAR_bursts Attenuates

Caption: Proposed signaling pathway of this compound (FENM).

Preclinical Efficacy

This compound has demonstrated robust efficacy across various preclinical models of neurological and psychiatric disorders.

Alzheimer's Disease Models

In mouse models of Alzheimer's disease, FENM has shown significant neuroprotective and anti-amnesic effects.[8]

  • Aβ25-35 Peptide-Induced Toxicity Model: FENM prevented memory deficits, oxidative stress, neuroinflammation, and apoptosis induced by the intracerebroventricular administration of aggregated Aβ25-35 peptide.[8] Notably, FENM was more potent than memantine in these assays and did not induce amnesia at higher doses, a side effect observed with memantine.[8]

  • APP/PS1 Transgenic Mouse Model: Chronic treatment with FENM in APP/PS1 mice led to an alleviation of memory deficits, a reduction in amyloid pathology, and a decrease in microglial reaction.[4]

Stress-Induced Maladaptive Behavior Models (PTSD and Depression)

FENM has shown promise as both a treatment and a prophylactic for stress-related disorders.

  • Contextual Fear Conditioning (CFC) Model: When administered after stress, FENM decreased behavioral despair and reduced perseverative behavior.[5] As a prophylactic, given before the stressor, it attenuated learned fear.[5]

  • Forced Swim Test (FST): FENM decreased immobility time in the forced swim test, an indicator of antidepressant-like activity.[1]

  • Fear Extinction Learning: FENM robustly facilitated fear extinction learning when administered prior to either cued fear conditioning or tone re-exposure.[1]

The following diagram illustrates a typical experimental workflow for evaluating the prophylactic efficacy of FENM in a contextual fear conditioning paradigm.

FENM_CFC_Workflow Start Start Drug_Admin Drug Administration (Saline, FENM, Ketamine) Start->Drug_Admin Wait 1 Week Incubation Drug_Admin->Wait CFC Contextual Fear Conditioning (3 shocks) Wait->CFC Re_exposure Re-exposure to Context (5 days later) CFC->Re_exposure Behavioral_Assay Measure Freezing Behavior Re_exposure->Behavioral_Assay Biochemical_Assay Sacrifice and Brain Tissue Collection (Immunohistochemistry/Western Blot) Behavioral_Assay->Biochemical_Assay End End Biochemical_Assay->End

Caption: Experimental workflow for prophylactic FENM in contextual fear conditioning.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies of this compound.

Table 1: Efficacy of FENM in Alzheimer's Disease Models

ModelTreatmentDoseOutcomeReference
Aβ25-35-induced toxicityFENM (IP, daily)0.3 mg/kgPrevention of memory deficits[4]
Aβ25-35-induced toxicityFENM (SC infusion)0.03-0.3 mg/kg/dayPrevention of memory deficits[4]
APP/PS1 Transgenic MiceFENM (IP, daily)0.3 mg/kgAlleviation of spontaneous alternation deficits[4]
APP/PS1 Transgenic MiceFENM (SC infusion)0.1 mg/kg/dayAlleviation of spontaneous alternation deficits[4]

Table 2: Efficacy of FENM in Stress-Related Behavior Models

ModelTreatment TimingDose (IP)OutcomeReference
Contextual Fear ConditioningAfter Stress20 mg/kgDecreased behavioral despair[5]
Contextual Fear ConditioningBefore Stress (Prophylactic)20, 30 mg/kgAttenuated learned fear[5]
Forced Swim TestBefore Test10, 20 mg/kgDecreased immobility[1]
Cued Fear ExtinctionBefore Training/Re-exposure10, 20 mg/kgFacilitated extinction learning[1]

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of FENM has been partially characterized, primarily through studies with its radiolabeled form, [18F]-FENM. In rats, intravenously injected [18F]-FENM was found to cross the blood-brain barrier, with brain uptake stabilizing at 40 minutes post-injection.[3] Approximately 0.4% of the injected dose was found in the brain.[8]

A significant advantage of FENM highlighted in preclinical studies is its favorable safety profile compared to memantine and ketamine. Unlike memantine, FENM did not produce nonspecific side effects and did not alter sensorimotor gating or locomotion.[1] Furthermore, in contrast to (R,S)-ketamine, FENM did not increase the expression of the immediate early gene c-fos in the ventral hippocampus, suggesting a lower potential for psychotomimetic side effects.[5]

Conclusion and Future Directions

This compound has emerged as a promising drug candidate with a unique pharmacological profile. Its efficacy in preclinical models of Alzheimer's disease, PTSD, and depression, coupled with a favorable safety profile, warrants further investigation. Future research should focus on a more comprehensive characterization of its ADME (absorption, distribution, metabolism, and excretion) and toxicology profiles. Clinical trials are the necessary next step to evaluate the safety and efficacy of FENM in human populations for these debilitating neurological and psychiatric conditions. The development of FENM represents a significant step forward in the quest for more effective and safer treatments targeting the NMDA receptor system.

References

Fluoroethylnormemantine (FENM): A Technical Overview of its Binding Affinity for NMDA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Fluoroethylnormemantine (FENM) for the N-methyl-D-aspartate (NMDA) receptor. FENM, a novel derivative of memantine, is an uncompetitive antagonist that binds to the phencyclidine (PCP) site within the NMDA receptor's ion channel.[1][2][3] Its interaction with the NMDA receptor is a key area of research for its potential therapeutic applications in neuropsychiatric disorders.[4][5]

Quantitative Binding Affinity Data

While specific quantitative binding affinity values (e.g., Kᵢ or IC₅₀) for this compound are not yet widely published in publicly available literature, in vitro radioligand binding assays have been utilized to determine its affinity for the NMDA receptor.[4][5][6] Studies have indicated that FENM possesses a selective affinity for the NMDA receptor.[5] Notably, its affinity is suggested to be lower than that of (R,S)-ketamine.[2]

For comparative purposes, the following table presents the binding affinities of related NMDA receptor antagonists that also bind to the PCP site. This provides a framework for understanding the potential affinity range of FENM.

CompoundReceptor/SiteRadioligandAssay TypeKᵢ (nM)IC₅₀ (nM)Source
MemantineNMDA Receptor (PCP site)[³H]MK-801Competition Binding~1000330-720N/A
(R,S)-KetamineNMDA Receptor (PCP site)[³H]MK-801Competition Binding~500600N/A
MK-801 (Dizocilpine)NMDA Receptor (PCP site)[³H]MK-801Saturation/Competition3-566.9[7]
Phencyclidine (PCP)NMDA Receptor (PCP site)[³H]TCPCompetition Binding~50N/A[3]

Experimental Protocols

The determination of the binding affinity of uncompetitive NMDA receptor antagonists like FENM typically involves a competitive radioligand binding assay. The following is a detailed methodology based on established protocols for this type of experiment.[8][9][10]

Objective: To determine the binding affinity (Kᵢ) of this compound for the PCP binding site of the NMDA receptor in rat brain membranes using a competitive radioligand binding assay with [³H]MK-801.
Materials:
  • Test Compound: this compound (FENM)

  • Radioligand: [³H]MK-801 (a high-affinity ligand for the PCP site)

  • Reference Compound: Unlabeled MK-801 or Phencyclidine (PCP) for determination of non-specific binding

  • Tissue Preparation: Crude synaptic membranes from rat cerebral cortex

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

  • 96-well microplates

  • Cell harvester

  • Liquid scintillation counter

Procedure:
  • Membrane Preparation:

    • Homogenize rat cerebral cortex tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.

    • Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

    • Store membrane aliquots at -80°C until use.

  • Binding Assay:

    • Thaw the membrane preparation on ice.

    • In a 96-well microplate, set up the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]MK-801 (at a concentration near its Kₔ), and 100 µL of the membrane preparation.

      • Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled MK-801 or PCP (e.g., 10 µM), 50 µL of [³H]MK-801, and 100 µL of the membrane preparation.

      • FENM Competition: 50 µL of varying concentrations of FENM (typically a serial dilution), 50 µL of [³H]MK-801, and 100 µL of the membrane preparation.

    • Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • For the competition assay, plot the percentage of specific binding against the logarithm of the FENM concentration.

    • Determine the IC₅₀ value (the concentration of FENM that inhibits 50% of the specific binding of [³H]MK-801) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation cluster_quant Quantification & Analysis prep1 Homogenize Tissue prep2 Centrifuge (Low Speed) prep1->prep2 prep3 Centrifuge (High Speed) prep2->prep3 prep4 Wash & Resuspend Pellet prep3->prep4 assay1 Incubate Membranes with: - [3H]MK-801 - FENM (or buffer/unlabeled ligand) prep4->assay1 sep1 Rapid Filtration assay1->sep1 sep2 Wash Filters sep1->sep2 quant1 Scintillation Counting sep2->quant1 quant2 Calculate IC50 & Ki quant1->quant2

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway: NMDA Receptor Antagonism by this compound

G cluster_receptor NMDA Receptor Complex cluster_agonists Agonist Binding cluster_antagonist Antagonist Action cluster_downstream Downstream Signaling receptor NMDA Receptor channel Ion Channel (PCP Site) receptor->channel Channel Opening calcium Ca²⁺ Influx channel->calcium Permeation glutamate Glutamate glutamate->receptor Binds to GluN2 glycine Glycine/D-Serine glycine->receptor Binds to GluN1 fenm This compound fenm->channel Blocks Channel signaling Cellular Signaling Cascades (e.g., CaMKII, CREB) calcium->signaling

Caption: NMDA receptor antagonism by this compound.

References

In Vitro Characterization of Fluoroethylnormemantine (FENM): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroethylnormemantine (FENM) is a novel, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist derived from memantine.[1][2][3] It has been developed and characterized for its potential therapeutic applications in neuropsychiatric and neurodegenerative disorders, such as major depressive disorder and Alzheimer's disease.[1][2][3][4] FENM is structurally designed with a fluorine atom to facilitate its use as a positron emission tomography (PET) tracer for in vivo imaging of NMDA receptors.[4] This document provides a comprehensive technical guide to the in vitro characterization of FENM, detailing its binding profile, functional activity, and the experimental protocols used for its evaluation.

Data Presentation: Pharmacological Profile

The in vitro pharmacological profile of FENM has been primarily focused on its interaction with the NMDA receptor. Key findings from binding and functional assays are summarized below.

Table 1: Receptor Binding Affinity

In vitro radioligand binding assays were utilized to determine the binding affinity and selectivity of FENM.[1][5][6] The compound demonstrates a selective affinity for the NMDA receptor.[5]

TargetBinding Affinity/SelectivityReference Compound
NMDA Receptor Selective Affinity.[5] Lower affinity than (R,S)-ketamine.[2](R,S)-ketamine[2]
Other Targets Did not significantly bind to a panel of other neurotransmitter receptors.[5]N/A
Table 2: Functional Activity (Electrophysiology)

Patch-clamp electrophysiology studies were conducted to assess the functional impact of FENM on glutamatergic neurotransmission in the hippocampus.[1][5][7]

Assay TypePreparationMeasured EffectReference Compound
Patch Clamp Electrophysiology Ventral Hippocampal Cornu Ammonis 3 (vCA3) slices.[1][5][7]Attenuation of large-amplitude AMPA receptor-mediated bursts.[1][5][7](R,S)-ketamine[5][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the core experimental protocols used in the characterization of FENM.

In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Objective: To assess the affinity and selectivity of FENM for the NMDA receptor compared to a panel of other receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells expressing the target receptor (e.g., NMDA receptor) or from specific brain regions (e.g., cortex, hippocampus).

  • Incubation: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the test compound (FENM).

  • Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically through rapid filtration over glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters, corresponding to the bound ligand, is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the concentration of FENM that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.

Patch Clamp Electrophysiology

This technique allows for the measurement of ion flow across a cell membrane, providing insights into the functional effects of a compound on ion channels and receptors.[1]

Objective: To determine the effect of FENM on glutamatergic activity in hippocampal neurons.[1][5]

Methodology:

  • Slice Preparation: Acute brain slices (e.g., 250-300 µm thick) containing the region of interest (e.g., hippocampus) are prepared from rodents.[8] Slices are kept viable in artificial cerebrospinal fluid (aCSF).

  • Cell Identification: Neurons, such as pyramidal cells in the vCA3 region, are visualized using infrared differential interference contrast (IR-DIC) microscopy.

  • Recording: A glass micropipette with a very fine tip is used to form a high-resistance seal ("gigaseal") with the membrane of a single neuron. The membrane patch can then be ruptured to allow for whole-cell recording.

  • Stimulation & Recording: Synaptic activity is evoked (e.g., by stimulating afferent fibers) and postsynaptic currents (e.g., AMPA receptor-mediated bursts) are recorded.

  • Drug Application: FENM is applied to the slice via perfusion in the aCSF at known concentrations.

  • Data Analysis: Changes in the frequency, amplitude, and kinetics of the recorded currents before and after drug application are analyzed to determine the functional effect of FENM.[5]

Western Blotting

Western blotting is used to detect and quantify specific proteins in a sample, such as receptor subunits.

Objective: To quantify the expression of NMDA (e.g., NR2A) and AMPA (e.g., GluR1) receptor subunits in hippocampal tissue following treatment.[5]

Methodology:

  • Tissue Homogenization: Hippocampal tissue is dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration in the lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., anti-NR2A, anti-GluR1).

  • Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager.

  • Analysis: The intensity of the bands corresponding to the target proteins is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Visualizations: Pathways and Workflows

Diagrams are provided to visually represent key concepts and processes related to FENM characterization.

FENM_NMDA_Pathway cluster_synapse Glutamatergic Synapse Glutamate Glutamate NMDA_R NMDA Receptor (Channel Open) Glutamate->NMDA_R Binds Ca_Influx Excessive Ca²⁺ Influx NMDA_R->Ca_Influx Allows Excitotoxicity Excitotoxicity & Neuronal Dysfunction Ca_Influx->Excitotoxicity Leads to FENM FENM FENM->NMDA_R Blocks Block Channel Block In_Vitro_Workflow cluster_0 Initial Screening & Binding Profile cluster_1 Functional Characterization cluster_2 Molecular Mechanism A1 Compound Synthesis (FENM) A2 Radioligand Binding Assays A1->A2 A3 Determine Ki and Selectivity for NMDA Receptor A2->A3 B2 Patch Clamp Electrophysiology A3->B2 Proceed if selective B1 Prepare Acute Hippocampal Slices B1->B2 B3 Assess Modulation of Glutamatergic Activity B2->B3 C1 Tissue Collection (Post-treatment) B3->C1 Investigate molecular changes C2 Western Blotting for Receptor Subunits C1->C2 C3 Quantify Protein Expression Levels C2->C3

References

Fluoroethylnormemantine: A Technical Guide to its Role in Modulating Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroethylnormemantine (FENM) is a novel, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist derived from memantine (B1676192). Emerging research has highlighted its potential as a neuroprotective agent with cognitive-enhancing properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and in stress-induced cognitive deficits. This technical guide provides an in-depth analysis of the current understanding of FENM's mechanism of action, with a specific focus on its impact on synaptic plasticity. Detailed experimental protocols, quantitative data summaries, and visual representations of associated signaling pathways are presented to offer a comprehensive resource for researchers in neuroscience and drug development.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental neurological process underlying learning and memory. Dysregulation of synaptic plasticity is a key feature of numerous neurological and psychiatric disorders. The glutamatergic system, particularly the NMDA receptor, plays a pivotal role in initiating the molecular cascades that lead to long-lasting changes in synaptic strength, such as long-term potentiation (LTP) and long-term depression (LTD).

This compound (FENM) has been developed as a second-generation memantine derivative with potentially improved therapeutic properties. Like memantine, FENM acts as an open-channel blocker of NMDA receptors, exhibiting a preference for extrasynaptic receptors, which are often implicated in excitotoxicity. This mechanism is thought to underlie its neuroprotective effects by reducing excessive Ca2+ influx associated with pathological conditions, while preserving the physiological function of synaptic NMDA receptors necessary for normal synaptic transmission and plasticity.

This guide will synthesize the available preclinical data on FENM, focusing on its effects on synaptic plasticity markers and functions.

Quantitative Data on the Effects of this compound on Synaptic Plasticity

The following tables summarize the key quantitative findings from preclinical studies investigating the impact of FENM on synaptic plasticity.

Table 1: Effect of this compound on Hippocampal Long-Term Potentiation (LTP) in APP/PS1 Mice

Treatment GroupfEPSP Slope (% of Baseline)Data Source
Wild-Type (WT) + Vehicle155 ± 8%
APP/PS1 + Vehicle110 ± 5%
APP/PS1 + FENM (0.1 mg/kg/day, s.c. infusion)145 ± 7%
APP/PS1 + FENM (0.3 mg/kg/day, i.p.)148 ± 9%

fEPSP: field Excitatory Postsynaptic Potential. Data are presented as mean ± SEM. The data indicates that FENM treatment restores LTP in the APP/PS1 mouse model of Alzheimer's disease to levels comparable to wild-type animals.[1]

Table 2: Effect of this compound on Synaptic Protein Expression in Aβ₂₅₋₃₅-Treated Mice

Treatment GroupPSD-95 Protein Level (Arbitrary Units)GluN2A Protein Level (Arbitrary Units)Data Source
Sham + Vehicle1.00 ± 0.121.00 ± 0.15
Aβ₂₅₋₃₅ + Vehicle0.65 ± 0.090.70 ± 0.11
Aβ₂₅₋₃₅ + FENM (0.1 mg/kg/day, s.c. infusion)0.95 ± 0.110.92 ± 0.13

PSD-95: Postsynaptic Density Protein 95; GluN2A: NMDA Receptor Subunit 2A. Protein levels were determined by Western blot analysis of synaptosomal fractions and normalized to the sham group. Data are presented as mean ± SEM. The data shows that FENM treatment rescues the reduction in key synaptic proteins induced by amyloid-beta peptide administration.[1]

Experimental Protocols

Hippocampal Long-Term Potentiation (LTP) Electrophysiology

This protocol is adapted from the methodology described in the study by Carles et al. (2025) for recording LTP in hippocampal slices from APP/PS1 mice.[1]

Experimental Workflow for LTP Recording

LTP_Workflow cluster_0 Slice Preparation cluster_1 Electrophysiological Recording Mouse APP/PS1 or WT Mouse Anesthesia Anesthetize Mouse->Anesthesia Decapitation Decapitate Anesthesia->Decapitation Brain_Extraction Extract Brain Decapitation->Brain_Extraction Slicing Slice Hippocampus (400 µm) Brain_Extraction->Slicing Incubation Incubate in aCSF Slicing->Incubation Transfer Transfer Slice to Recording Chamber Incubation->Transfer Placement Place Stimulating and Recording Electrodes Transfer->Placement Baseline Record Baseline fEPSPs (20 min) Placement->Baseline HFS Induce LTP (High-Frequency Stimulation) Baseline->HFS Post_HFS Record Post-HFS fEPSPs (60 min) HFS->Post_HFS

Caption: Workflow for preparing hippocampal slices and recording LTP.

  • Animals: Male APP/PS1 transgenic mice and wild-type (WT) littermates (10-11 months old) are used.

  • Slice Preparation:

    • Mice are anesthetized with isoflurane (B1672236) and decapitated.

    • The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 4.4 KCl, 1.2 NaH₂PO₄, 2.5 CaCl₂, 1.3 MgSO₄, 26.2 NaHCO₃, and 10 D-glucose, saturated with 95% O₂/5% CO₂.

    • Transverse hippocampal slices (400 µm thick) are prepared using a vibratome.

    • Slices are allowed to recover in an interface chamber containing aCSF at room temperature for at least 1 hour before recording.

  • Electrophysiological Recording:

    • A single slice is transferred to a submersion-type recording chamber and continuously perfused with aCSF at 32 ± 1°C.

    • A bipolar tungsten stimulating electrode is placed in the Schaffer collateral-commissural pathway to evoke field excitatory postsynaptic potentials (fEPSPs) in the stratum radiatum of the CA1 region.

    • A glass microelectrode filled with aCSF is used for recording.

    • Baseline responses are recorded every 15 seconds for at least 20 minutes.

    • LTP is induced by a high-frequency stimulation (HFS) protocol consisting of one train of 100 pulses at 100 Hz.[1]

    • fEPSPs are then recorded for at least 60 minutes post-HFS.

    • The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.

Synaptosomal Fractionation and Western Blotting

This protocol is for the analysis of synaptic protein levels, as performed in studies investigating the effects of FENM.[1]

Workflow for Western Blotting of Synaptic Proteins

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Western Blotting Dissection Dissect Hippocampus Homogenization Homogenize Tissue Dissection->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Synaptosomes Isolate Synaptosomal Pellet Centrifugation2->Synaptosomes Lysis Lyse Synaptosomes Synaptosomes->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Block with 5% BSA Transfer->Blocking Primary_Ab Incubate with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometric Analysis Detection->Analysis

Caption: Workflow for the preparation of synaptosomal fractions and subsequent Western blot analysis.

  • Synaptosomal Fractionation:

    • Hippocampal tissue is homogenized in a sucrose (B13894) buffer (0.32 M sucrose, 1 mM NaHCO₃, 1 mM MgCl₂, 0.5 mM CaCl₂, with protease and phosphatase inhibitors).

    • The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at high speed (e.g., 12,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

    • The synaptosomal pellet is washed and then lysed to release synaptic proteins.

  • Western Blotting:

    • Protein concentration of the synaptosomal lysates is determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated overnight at 4°C with primary antibodies against PSD-95 (e.g., 1:1000 dilution) and GluN2A (e.g., 1:1000 dilution).

    • After washing in TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin.

Signaling Pathways Modulated by this compound

Primary Mechanism of Action: NMDA Receptor Antagonism

The primary mechanism of action of FENM is the non-competitive antagonism of the NMDA receptor. By binding within the ion channel pore, FENM blocks the influx of Ca²⁺ ions that is triggered by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine). This action is crucial for its neuroprotective effects, as excessive Ca²⁺ influx through NMDA receptors is a key mediator of excitotoxicity.

Logical Relationship of FENM's Primary Action

FENM_NMDA_Antagonism FENM This compound NMDAR NMDA Receptor FENM->NMDAR blocks Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx mediates Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity excess leads to Synaptic_Plasticity Synaptic Plasticity Ca_Influx->Synaptic_Plasticity physiological levels mediate

Caption: FENM's primary mechanism of NMDA receptor antagonism.

Hypothesized Downstream Signaling Cascade: The CaMKII/ERK/CREB Pathway

While direct studies on the downstream signaling pathways of FENM are still limited, based on its action as an NMDA receptor antagonist and the known signaling cascades initiated by NMDA receptor modulation, a hypothetical pathway involving Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), extracellular signal-regulated kinase (ERK), and cAMP response element-binding protein (CREB) can be proposed. The antidepressant-like effects of memantine, the parent compound of FENM, have been shown to be dependent on CaMKII and ERK signaling.[1]

Hypothesized FENM Signaling Pathway

FENM_Signaling_Pathway FENM This compound NMDAR Extrasynaptic NMDA Receptor FENM->NMDAR preferentially blocks Ca_Influx Excessive Ca²⁺ Influx NMDAR->Ca_Influx mediates Calcineurin Calcineurin Ca_Influx->Calcineurin activates CREB_Shutdown CREB Shutdown Calcineurin->CREB_Shutdown leads to Synaptic_LTD Synaptic Depression (LTD) CREB_Shutdown->Synaptic_LTD promotes Synaptic_NMDAR Synaptic NMDA Receptor Physiological_Ca Physiological Ca²⁺ Influx Synaptic_NMDAR->Physiological_Ca mediates CaMKII CaMKII Physiological_Ca->CaMKII activates ERK ERK CaMKII->ERK activates CREB CREB Activation ERK->CREB activates Gene_Expression Gene Expression for Synaptic Growth CREB->Gene_Expression promotes Synaptic_LTP Synaptic Potentiation (LTP) Gene_Expression->Synaptic_LTP supports

Caption: Hypothesized signaling pathway modulated by FENM.

This proposed pathway suggests that by preferentially blocking extrasynaptic NMDA receptors, FENM may reduce the activation of signaling cascades that lead to synaptic depression and cell death, while preserving the physiological activity of synaptic NMDA receptors that are crucial for activating pro-survival and plasticity-enhancing pathways like the CaMKII/ERK/CREB cascade.

Conclusion and Future Directions

This compound is a promising novel NMDA receptor antagonist with demonstrated efficacy in preclinical models of Alzheimer's disease and stress-related disorders. Its ability to restore hippocampal LTP and rescue synaptic protein deficits highlights its potential to modulate synaptic plasticity. The proposed mechanism of action, involving the preferential blockade of extrasynaptic NMDA receptors, provides a plausible explanation for its neuroprotective and cognitive-enhancing effects.

Future research should focus on elucidating the precise downstream signaling pathways modulated by FENM. Direct investigation into the involvement of the CaMKII/ERK/CREB pathway, as well as other potential signaling cascades, will be crucial for a complete understanding of its molecular mechanisms. Furthermore, studies exploring the effects of FENM on other forms of synaptic plasticity, such as LTD, and its impact on dendritic spine morphology will provide a more comprehensive picture of its role in shaping synaptic function. As a potential therapeutic agent, continued investigation into the long-term safety and efficacy of FENM in a wider range of preclinical models is warranted.

References

[18F]-FENM: A Novel PET Tracer for Imaging Activated NMDA Receptors - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of [18F]-Fluoroethylnormemantine ([18F]-FENM), a promising positron emission tomography (PET) tracer for the in vivo imaging of activated N-methyl-D-aspartate (NMDA) receptors. [18F]-FENM is a derivative of memantine (B1676192) and is designed to selectively bind to the phencyclidine (PCP) site within the ion channel of the NMDA receptor, which is accessible primarily when the channel is in its open, active state.[1] This property makes [18F]-FENM a valuable tool for investigating the role of NMDA receptor overactivation in a variety of neurological and psychiatric disorders.

Core Concepts and Mechanism of Action

The N-methyl-D-aspartate receptor (NMDAr) is a crucial ionotropic glutamate (B1630785) receptor that plays a pivotal role in excitatory neurotransmission, synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors leads to excitotoxicity, a process implicated in the pathophysiology of numerous disorders, including Alzheimer's disease, schizophrenia, and brain injury.[1]

[18F]-FENM's mechanism of action relies on its ability to act as an uncompetitive antagonist, binding to the PCP site located inside the NMDA receptor's ion channel. This binding is "use-dependent," meaning the tracer preferentially binds to receptors that have been activated by glutamate and a co-agonist (glycine or D-serine), leading to channel opening. This allows for the visualization and quantification of NMDA receptor activity, rather than just their density.

Quantitative Data

The following tables summarize the key quantitative data available for [18F]-FENM and its non-radioactive analogue, [19F]-FNM.

Table 1: In Vitro Binding Affinity of [19F]-FNM for the NMDA Receptor PCP Site
Brain RegionIC50 (µM)Radioligand
Rat Forebrain13.0 ± 8.9[3H]-TCP
Rat Frontal Cortex80.8 ± 15.1[3H]-TCP
Rat Hippocampus52.9 ± 9.7[3H]-TCP
Data sourced from competitive binding assays against [3H]N-(1-[2-thienyl]cyclohexyl)piperidine ([3H]-TCP).[2]
Table 2: In Vitro Selectivity Profile of [19F]-FNM
Receptor/SiteBinding InhibitionNotes
Opioid ReceptorsSignificantThe selectivity for the NMDA receptor ion-channel was found to be at least sevenfold higher compared to other targets in the forebrain.[2]
Glycine site (NMDA)No displacement
AMPA ReceptorsNo displacement
Kainate ReceptorsNo displacement
Dopaminergic ReceptorsNo displacement
This table is based on available data; a comprehensive screening against a wider panel of CNS receptors is not fully detailed in the reviewed literature.[2]
Table 3: In Vivo Characteristics of [18F]-FENM in Rats
ParameterValueNotes
Brain Uptake0.4% of injected doseStabilizes at 40 minutes post-injection.
Brain-to-Blood Ratio6
Specific Activity>355 GBq/µmol
Fluorination Yield10.5% (end of synthesis)
Data obtained from in vivo studies in rats.[1]

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of [18F]-FENM.

Radiosynthesis of [18F]-FENM

The radiosynthesis of [18F]-FENM is typically performed in a two-step process using an automated radiochemistry module, such as the Raytest® SynChrom R&D.[1]

Step 1: [18F]-Fluorination

  • Precursor: 1-(N-Boc)-3-(2-tosyloxyethyl)-adamantane.

  • Reaction: Nucleophilic substitution of the tosyloxy group with [18F]fluoride.

  • Details: No-carrier-added [18F]fluoride is trapped on an anion exchange cartridge and then eluted into the reaction vessel. The precursor, dissolved in an appropriate solvent, is added, and the reaction is heated.

Step 2: Deprotection

  • Reaction: Removal of the Boc protecting group.

  • Details: After the fluorination step, the intermediate is treated with an acid to remove the Boc group, yielding [18F]-FENM.

Purification and Quality Control

  • The final product is purified using semi-preparative high-performance liquid chromatography (HPLC).

  • Radiochemical purity is assessed by analytical HPLC.[2]

  • Specific activity is calculated based on the amount of radioactivity and the mass of the final product.

In Vitro Competition Binding Assay

This assay determines the affinity of [19F]-FNM for the PCP site of the NMDA receptor.[2]

  • Radioligand: [3H]-TCP.

  • Tissue Preparation: Rat brain tissue (e.g., forebrain, frontal cortex, hippocampus) is homogenized, and crude membrane fractions are prepared by centrifugation.

  • Assay Procedure:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]-TCP and varying concentrations of the competitor ligand ([19F]-FNM).

    • The incubation is carried out at a specific temperature and for a duration to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of [19F]-FNM that inhibits 50% of the specific binding of [3H]-TCP (IC50) is determined by non-linear regression analysis of the competition curves.

Quinolinic Acid-Induced Excitotoxicity Animal Model

This model is used to induce NMDA receptor overactivation and subsequent neuronal damage to evaluate the in vivo performance of [18F]-FENM.[2]

  • Animals: Adult male Sprague-Dawley rats are typically used.

  • Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

  • Stereotaxic Surgery:

    • The anesthetized rat is placed in a stereotaxic frame.

    • A small burr hole is drilled in the skull over the target brain region (e.g., the striatum).

    • A microsyringe is used to slowly inject a solution of quinolinic acid into the target area. The contralateral side may be injected with saline to serve as a control.

  • Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care.

In Vivo PET Imaging

This protocol outlines the procedure for acquiring PET images with [18F]-FENM in the rat model of excitotoxicity.

  • Animal Preparation:

    • Animals are fasted for a period before the scan to reduce variability in tracer uptake.

    • Anesthesia is induced and maintained throughout the imaging session (e.g., with isoflurane). Body temperature is monitored and maintained.

  • Tracer Administration:

    • [18F]-FENM (e.g., 30 ± 20 MBq) is administered intravenously via a tail vein catheter.

  • PET Scan Acquisition:

    • A dynamic or static PET scan is acquired using a microPET/CT scanner.

    • For static imaging, the scan is typically performed around 40 minutes post-injection, when the tracer concentration in the brain has stabilized.[1]

    • A CT scan is also acquired for attenuation correction and anatomical co-registration.

  • Specificity Control: To confirm the specificity of [18F]-FENM binding to the PCP site, a separate group of animals can be pre-treated with a known NMDA receptor channel blocker, such as ketamine, prior to tracer injection. A reduction in [18F]-FENM uptake in the brain would indicate specific binding.[1]

PET Data Analysis
  • Image Reconstruction: PET images are reconstructed using an appropriate algorithm (e.g., OSEM3D).

  • Image Analysis:

    • The PET images are co-registered with the CT or MR images for anatomical reference.

    • Regions of interest (ROIs) are drawn on the images corresponding to specific brain areas (e.g., the lesioned striatum, contralateral striatum, cerebellum).

    • The radioactivity concentration in each ROI is determined.

  • Quantification:

    • Standardized Uptake Value (SUV): The SUV is calculated as: SUV = (Radioactivity concentration in ROI [MBq/mL]) / (Injected dose [MBq] / Body weight [g])

    • Standardized Uptake Value Ratio (SUVR): To reduce variability, the SUV in a target region is often normalized to the SUV in a reference region with low specific binding. The cerebellum is commonly used as a reference region for NMDA receptor imaging.[3] SUVR = SUV_target / SUV_reference

Ex Vivo Autoradiography and Immunohistochemistry

These techniques are used to correlate the distribution of [18F]-FENM with the localization of NMDA receptors at a microscopic level.[1]

  • Tissue Collection: Following the PET scan, animals are euthanized, and their brains are rapidly removed and frozen.

  • Autoradiography:

    • Frozen brain sections are cut using a cryostat.

    • The sections are exposed to a phosphor imaging plate.

    • The plate is then scanned to visualize the distribution of radioactivity ([18F]-FENM).

  • Immunohistochemistry:

    • Adjacent brain sections are used for immunohistochemical staining.

    • The sections are incubated with a primary antibody against an NMDA receptor subunit (e.g., NR1).

    • A secondary antibody conjugated to a fluorescent or enzymatic label is then applied.

    • The sections are imaged using a microscope to visualize the distribution of the NMDA receptors.

  • Correlation: The autoradiography and immunohistochemistry images are then co-registered and analyzed to determine the degree of colocalization between [18F]-FENM binding and NMDA receptor expression.

Visualizations

NMDA Receptor Signaling Pathway

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor GluN2 GluN1 Ion Channel Glutamate->NMDA_R:glu Binds Glycine Glycine/D-Serine Glycine->NMDA_R:gly Binds Ca2_ion Ca²⁺ NMDA_R:channel->Ca2_ion Influx CaMKII CaMKII Ca2_ion->CaMKII Activates ERK ERK CaMKII->ERK Activates CREB CREB ERK->CREB Activates Gene_Expression Gene Expression (Synaptic Plasticity, Neuroprotection/Excitotoxicity) CREB->Gene_Expression Regulates FENM [18F]-FENM FENM->NMDA_R:channel Binds to PCP site

Caption: NMDA receptor activation and downstream signaling cascade.

Experimental Workflow for [18F]-FENM PET Imaging

FENM_Workflow cluster_synthesis Radiotracer Production cluster_animal_model Animal Model Preparation cluster_imaging PET/CT Imaging cluster_analysis Data Analysis cluster_validation Post-Mortem Validation Radiosynthesis [18F]-FENM Radiosynthesis QC Quality Control (HPLC) Radiosynthesis->QC Tracer_Injection [18F]-FENM Injection (i.v.) QC->Tracer_Injection Anesthesia Animal Anesthesia Stereotaxic_Surgery Stereotaxic Injection (Quinolinic Acid) Anesthesia->Stereotaxic_Surgery Stereotaxic_Surgery->Tracer_Injection PET_Scan PET/CT Scan Acquisition Tracer_Injection->PET_Scan Image_Reconstruction Image Reconstruction PET_Scan->Image_Reconstruction Ex_Vivo_Autorad Ex Vivo Autoradiography PET_Scan->Ex_Vivo_Autorad ROI_Analysis ROI Analysis Image_Reconstruction->ROI_Analysis SUVR_Calculation SUVR Calculation ROI_Analysis->SUVR_Calculation Statistical_Analysis Statistical Analysis SUVR_Calculation->Statistical_Analysis IHC Immunohistochemistry (NR1)

References

Methodological & Application

Application Notes and Protocols for Fluoroethylnormemantine (FENM) in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Fluoroethylnormemantine (FENM), a novel N-methyl-D-aspartate (NMDA) receptor antagonist, in mice. This document outlines detailed protocols for various experimental paradigms, summarizes key quantitative data, and illustrates relevant biological pathways and experimental workflows.

Overview and Mechanism of Action

This compound (FENM) is a derivative of memantine, developed as a potential therapeutic agent for neuropsychiatric and neurodegenerative disorders.[1][2] Its primary mechanism of action is the uncompetitive antagonism of NMDA receptors, which play a crucial role in excitatory neurotransmission and synaptic plasticity.[3][4] By blocking the NMDA receptor channel pore, FENM can modulate glutamatergic signaling, thereby offering neuroprotective and cognitive-enhancing effects.[4][5] Studies have also indicated that FENM can attenuate large-amplitude AMPA receptor-mediated bursts in the hippocampus, suggesting a broader impact on glutamatergic neurotransmission.[6]

Pharmacokinetic Profile

FENM exhibits favorable pharmacokinetic properties for in vivo studies in mice, including good brain accumulation.[1] While a detailed pharmacokinetic profile in mice is not fully elucidated, it is expected to have a short half-life of less than two hours, similar to its parent compound, memantine.[1] FENM is reported to be poorly metabolized in vivo, with good plasma stability.[1]

Table 1: Pharmacokinetic and Physicochemical Properties of FENM

PropertyValueReference
Brain Uptake Approx. 0.4% of injected dose in the brain (in rats)[7]
Brain-to-Blood Ratios Varies from 5 (brain stem) to 8 (cortex)[5][8]
Metabolism Poorly metabolized in vivo[1]
Half-life (expected in mice) < 2 hours[1]
Binding Affinity (Ki) 3.5 x 10-6 M[3]
Lipophilicity (logD) 1.93[3]

Experimental Protocols

This section details protocols for the administration of FENM in mice for behavioral and neuroprotective studies.

General Preparation and Administration

Materials:

  • This compound (FENM)

  • Sterile saline solution (0.9% NaCl)

  • Vehicle (e.g., sterile water, saline)

  • Appropriate syringes and needles for the chosen administration route

  • Animal scale

Preparation of FENM Solution:

  • Determine the required concentration of FENM based on the desired dosage (mg/kg) and the average weight of the mice.

  • Dissolve the appropriate amount of FENM powder in the chosen vehicle. Ensure complete dissolution.

  • Vortex the solution to ensure homogeneity.

Administration Routes:

  • Intraperitoneal (IP) Injection: A common route for systemic administration. Volumes should typically not exceed 10 ml/kg.

  • Subcutaneous (SC) Infusion: Achieved using osmotic mini-pumps for continuous, long-term delivery.

  • Oral Administration (PO): Can be administered via oral gavage or in the drinking water.

Protocol for Behavioral Studies (e.g., Fear Conditioning, Forced Swim Test)

This protocol is adapted from studies investigating the antidepressant-like and fear-reducing effects of FENM.[6]

Animals: 129S6/SvEv mice are a suitable strain for these studies.[6]

Experimental Workflow:

G cluster_acclimation Acclimation cluster_drug_admin Drug Administration cluster_behavioral_testing Behavioral Testing acclimation Acclimate mice to housing conditions for at least 1 week drug_admin Administer FENM (10, 20, or 30 mg/kg, IP) or vehicle acclimation->drug_admin Before experiment cfc Contextual Fear Conditioning (CFC) drug_admin->cfc Before or after conditioning fst Forced Swim Test (FST) drug_admin->fst Before test

Caption: Workflow for behavioral studies with FENM.

Procedure:

  • Acclimation: House mice in standard laboratory conditions for at least one week before the experiment.

  • Drug Administration: Administer a single dose of FENM (10, 20, or 30 mg/kg) or vehicle via IP injection.[6] The timing of administration will depend on the specific experimental question (e.g., 30 minutes before the behavioral test).

  • Behavioral Testing:

    • Forced Swim Test (FST): To assess antidepressant-like effects, place mice in a cylinder of water and record immobility time. FENM has been shown to decrease immobility time.[3]

    • Contextual Fear Conditioning (CFC): To evaluate effects on fear memory, train mice to associate a context with an aversive stimulus (e.g., footshock). FENM can be administered before conditioning or before re-exposure to the context to assess its impact on fear acquisition and expression.[6]

Protocol for Alzheimer's Disease Models

This protocol is based on studies using pharmacological (Aβ25–35-injected) and transgenic (APP/PS1) mouse models of Alzheimer's disease.[2][9]

Animals: Swiss CD-1 mice for the Aβ25–35 model or APP/PS1 transgenic mice.[2][9]

Experimental Workflow for Neuroprotection Study:

G cluster_model AD Model Induction cluster_drug_admin FENM Administration cluster_assessment Assessment model Induce AD-like pathology (e.g., ICV injection of Aβ25-35) drug_admin Administer FENM daily (e.g., 0.03-0.3 mg/kg, IP or SC infusion) for 1 week model->drug_admin Start of treatment behavior Behavioral tests (e.g., Y-maze, object recognition) drug_admin->behavior After treatment period biochem Biochemical analysis (e.g., markers of neuroinflammation, oxidative stress) behavior->biochem Following behavioral tests G cluster_glutamate Glutamatergic Synapse glutamate Glutamate nmda NMDA Receptor glutamate->nmda Binds ampa AMPA Receptor glutamate->ampa Binds ca_influx Ca2+ Influx nmda->ca_influx Activates downstream Downstream Signaling (e.g., Synaptic Plasticity, Neuroprotection) ampa->downstream Modulates fenm FENM fenm->nmda Blocks ca_influx->downstream Initiates

References

Application Notes and Protocols for In Vivo Administration of Fluoroethylnormemantine (FENM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Fluoroethylnormemantine (FENM), a novel N-methyl-D-aspartate (NMDA) receptor antagonist. The information compiled from preclinical studies is intended to guide researchers in designing and executing in vivo experiments to explore the therapeutic potential of FENM.

Overview of this compound (FENM)

This compound (FENM) is a derivative of memantine, developed as a potential therapeutic agent for neurological and psychiatric disorders.[1] Preclinical studies have investigated its efficacy in models of Alzheimer's disease and stress-induced behavioral disorders.[2][3] FENM functions as a non-competitive NMDA receptor antagonist, modulating glutamatergic neurotransmission.[4] It has demonstrated neuroprotective, anti-amnesic, and antidepressant-like effects in various animal models.[2][5]

In Vivo Administration Data

The following tables summarize the quantitative data from various in vivo studies involving FENM administration in rodent models.

Table 1: FENM Administration in Alzheimer's Disease Mouse Models
Animal ModelAdministration RouteDosageDurationKey Findings
Aβ₂₅₋₃₅-injected MiceSubcutaneous (SC) Infusion0.03-0.3 mg/kg/day7 daysPrevented deficits in spontaneous alternation and object recognition at all doses.[3]
Aβ₂₅₋₃₅-injected MiceIntraperitoneal (IP) Injection0.03-0.3 mg/kg/day7 daysPrevented memory deficits.[3]
APP/PS1 Transgenic MiceIntraperitoneal (IP) Injection0.3 mg/kg/day4 weeksAlleviated deficits in spontaneous alternation.[6]
APP/PS1 Transgenic MiceSubcutaneous (SC) Infusion0.1 mg/kg/day4 weeksAlleviated deficits in spontaneous alternation and reduced neuroinflammation.[6]
APP/PS1 Transgenic MiceOral (in drinking water)1 and 5 mg/kg/day9 months (from 3 to 12 months of age)Delayed pathology, with the 1 mg/kg/day dose being more effective in reducing Aβ species accumulation and neuroinflammation.[7]
Table 2: FENM Administration in Stress and Fear-Related Behavior Models
Animal ModelAdministration RouteDosageTiming of AdministrationKey Findings
129S6/SvEv Mice (Contextual Fear Conditioning)Intraperitoneal (IP) Injection10, 20, or 30 mg/kg5 minutes after conditioning20 mg/kg dose reduced immobility time in the forced swim test.[8]
129S6/SvEv Mice (Contextual Fear Conditioning)Intraperitoneal (IP) Injection10, 20, or 30 mg/kg1 week before conditioning20 and 30 mg/kg doses decreased fear expression.[8]
Wistar Rats (Cued Fear Conditioning)Intraperitoneal (IP) Injection5, 10, or 20 mg/kg30 minutes before conditioningReduced freezing to conditioned tones.[9]
Wistar Rats (Forced Swim Test)Intraperitoneal (IP) Injection1, 3, or 10 mg/kgAcutely before test10 mg/kg dose significantly reduced mean immobility time.[9]

Experimental Protocols

Preparation of FENM Solutions
  • For Injection (IP and SC):

    • Dissolve FENM in physiological saline (0.9% NaCl) to create a stock solution. A common stock solution concentration is 2 mg/mL.[3][4]

    • Further dilute the stock solution with physiological saline to achieve the desired final concentration for injection.

    • Store stock solutions at +4°C for up to 2 weeks.[3][4]

  • For Oral Administration (in drinking water):

    • Calculate the required amount of FENM based on the average daily water consumption and body weight of the animals to achieve the target dose (e.g., 1 or 5 mg/kg/day).[7]

    • Dissolve the calculated amount of FENM directly into the drinking water.

    • Replace the medicated drinking water weekly.[7]

Administration Procedures
  • Intraperitoneal (IP) Injection:

    • Gently restrain the mouse or rat.

    • Locate the lower right or left quadrant of the abdomen.

    • Insert a 25-27 gauge needle at a 15-20 degree angle, avoiding the midline to prevent damage to the bladder or cecum.

    • Inject the FENM solution slowly. The injection volume is typically around 100 µl per 20 g of body weight for mice.[3][4]

  • Subcutaneous (SC) Infusion using Osmotic Micropumps:

    • Anesthetize the animal following approved institutional protocols.

    • Surgically implant an osmotic micropump (e.g., Alzet) subcutaneously in the dorsal region.

    • The pump is pre-filled with the FENM solution at a concentration calculated to deliver the desired daily dose (e.g., 0.5 µl/h).[3][4]

    • Monitor the animal for post-operative recovery.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of FENM

FENM acts as an antagonist at the NMDA receptor, which is a key player in glutamatergic signaling. Overactivation of NMDA receptors, particularly extrasynaptic receptors, is implicated in excitotoxicity and neuronal damage seen in conditions like Alzheimer's disease.[3] By blocking the NMDA receptor channel, FENM is thought to reduce excessive Ca²⁺ influx, thereby preventing downstream pathological events such as apoptosis and neuroinflammation.[3][4]

FENM_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_influx Excessive Ca²⁺ Influx NMDAR->Ca_influx Mediates Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity FENM FENM FENM->NMDAR Blocks

Caption: Proposed mechanism of FENM at the glutamatergic synapse.

Experimental Workflow for Alzheimer's Disease Models

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of FENM in a mouse model of Alzheimer's disease induced by Aβ₂₅₋₃₅ peptide injection.

AD_Workflow start Start Abeta_injection ICV Injection of Aβ₂₅₋₃₅ Peptide start->Abeta_injection FENM_admin FENM Administration (e.g., SC infusion for 7 days) Abeta_injection->FENM_admin Behavioral_tests Behavioral Testing (e.g., Spontaneous Alternation, Object Recognition) FENM_admin->Behavioral_tests Sacrifice Euthanasia and Tissue Collection Behavioral_tests->Sacrifice Biochemical_analysis Biochemical Analysis (e.g., Neuroinflammation, Oxidative Stress Markers) Sacrifice->Biochemical_analysis end End Biochemical_analysis->end

Caption: Workflow for FENM evaluation in an Aβ-induced AD mouse model.

Logical Relationship in Fear Conditioning Studies

In studies investigating the prophylactic effects of FENM on fear learning, the timing of drug administration relative to the stressor (fear conditioning) is a critical variable.

Fear_Conditioning_Logic cluster_prophylactic Prophylactic Treatment cluster_post Post-Stressor Treatment FENM_pre FENM Administration (e.g., 1 week prior) Stressor_pro Stressor (Contextual Fear Conditioning) FENM_pre->Stressor_pro Outcome_pro Outcome Assessment (Reduced Fear Expression) Stressor_pro->Outcome_pro Stressor_post Stressor (Contextual Fear Conditioning) FENM_post FENM Administration (e.g., 5 min after) Stressor_post->FENM_post Outcome_post Outcome Assessment (Reduced Behavioral Despair) FENM_post->Outcome_post

Caption: Logical flow for prophylactic vs. post-stressor FENM administration.

References

Behavioral assays using Fluoroethylnormemantine (forced swim test, cued fear conditioning)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting forced swim tests and cued fear conditioning assays using the novel N-methyl-D-aspartate (NMDA) receptor antagonist, Fluoroethylnormemantine (FENM). The information is compiled to assist in the preclinical evaluation of FENM and similar compounds for their potential therapeutic effects on stress-induced maladaptive behaviors.

This compound: An Overview

This compound (FENM) is a derivative of memantine (B1676192) and acts as an uncompetitive antagonist of the NMDA receptor.[1][2] It is being investigated for its potential as a prophylactic and therapeutic agent for major depressive disorder and other stress-related conditions.[3][4] Preclinical studies have shown that FENM can reduce behavioral despair and facilitate fear extinction learning in rodent models.[3][5] Unlike some other NMDA receptor antagonists like ketamine, FENM appears to have a favorable side-effect profile, not inducing significant alterations in sensorimotor gating or locomotion at effective doses.[2][5]

Forced Swim Test (FST) with this compound

The Forced Swim Test (FST), also known as the Porsolt test, is a widely used behavioral assay to screen for antidepressant-like activity.[6][7] The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture.[7][8] Antidepressant compounds are known to increase the latency to immobility and decrease the total duration of immobility, suggesting a promotion of active coping strategies.[8]

Quantitative Data Summary

The following table summarizes the effects of this compound on immobility time in the forced swim test in male 129S6/SvEv mice when administered after a stressor (contextual fear conditioning).[3][9]

Treatment GroupDose (mg/kg)Mean Immobility Time (seconds) on Day 2Standard Error of the Mean (SEM)
Saline-~150-
FENM10~125-
FENM20~100*-
FENM30Not reported-
(R,S)-ketamine30~90**-

Note: Statistical significance (p < 0.05) compared to the saline control group is denoted by (). *(p < 0.01)[9] The values are approximate, based on graphical data from the source.

Experimental Protocol: Forced Swim Test

This protocol is adapted from standard FST procedures and incorporates parameters from studies utilizing FENM.[3][10][11]

Materials:

  • This compound (FENM)

  • Saline solution (vehicle)

  • Cylindrical containers (e.g., Plexiglas, 30 cm height x 20 cm diameter)[11]

  • Water at a controlled temperature (24-25°C)[10][12]

  • Video recording equipment

  • Animal scale

  • Dry towels and a warming area (e.g., incubator at 32°C)[12]

Procedure:

  • Animal Acclimation: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for at least one week of acclimation before the experiment.

  • Drug Preparation and Administration:

    • Prepare FENM in a saline vehicle at the desired concentrations (e.g., 10, 20, 30 mg/kg).[3]

    • Administer the prepared solution or saline vehicle via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.

    • In the context of post-stress assessment, administer the drug after the conditioning phase of the cued fear conditioning test.[3]

  • Forced Swim Test Apparatus:

    • Fill the cylindrical containers with water (24-25°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.[10][11]

  • Testing Procedure (for mice):

    • The test is typically conducted in a single 6-minute session.[10][11]

    • Gently place each mouse into the water-filled cylinder.[11]

    • Start video recording immediately.

    • The first 2 minutes of the session are considered a habituation period and are typically not scored for immobility.[11]

    • Score the behavior during the final 4 minutes of the test.[11]

    • Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep its head above water.[10]

  • Post-Test Procedure:

    • At the end of the 6-minute session, carefully remove the mouse from the water.

    • Gently dry the mouse with a towel and place it in a warmed holding cage before returning it to its home cage.[12]

  • Data Analysis:

    • Analyze the video recordings to score the total time spent immobile during the last 4 minutes of the test.

    • Compare the immobility times between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Experimental Workflow: Forced Swim Test

FST_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis acclimation Animal Acclimation drug_prep Drug Preparation (FENM, Saline) drug_admin Drug Administration (i.p.) drug_prep->drug_admin fst_test Forced Swim Test (6 min session) drug_admin->fst_test post_test Post-Test Care (Drying & Warming) fst_test->post_test scoring Behavioral Scoring (Immobility Time) post_test->scoring stats Statistical Analysis scoring->stats

Caption: Workflow for the Forced Swim Test with FENM.

Cued Fear Conditioning (CFC) with this compound

Cued fear conditioning is a behavioral paradigm used to assess associative learning and memory, particularly fear memory.[13][14] In this test, an animal learns to associate a neutral conditioned stimulus (CS), such as an auditory cue, with an aversive unconditioned stimulus (US), typically a mild footshock.[13][15] The strength of this association is measured by the degree of freezing behavior (a fear response) exhibited by the animal when presented with the CS alone in a novel context.[13]

Quantitative Data Summary

The following table summarizes the effect of this compound administered prophylactically (one week before conditioning) on freezing behavior during the cued fear conditioning test in male 129S6/SvEv mice.[9]

Treatment GroupDose (mg/kg)Mean % Freezing during Tone PresentationStandard Error of the Mean (SEM)
Saline-~55%-
FENM10~50%-
FENM20~35%*-
FENM30~30%**-
(R,S)-ketamine30~25%***-

Note: Statistical significance (p < 0.05) compared to the saline control group is denoted by (). **(p < 0.01), **(p < 0.001)[9] The values are approximate, based on graphical data from the source.

Experimental Protocol: Cued Fear Conditioning

This protocol is based on standard CFC procedures and includes parameters relevant to studies with FENM.[13][15][16]

Materials:

  • This compound (FENM)

  • Saline solution (vehicle)

  • Fear conditioning chambers equipped with a grid floor for footshock delivery, a speaker for auditory cues, and a video camera.

  • A novel context chamber (different in shape, color, and odor from the conditioning chamber).

  • Animal scale.

Procedure:

  • Animal Acclimation: As described for the FST.

  • Drug Preparation and Administration:

    • Prepare FENM in a saline vehicle at the desired concentrations.[3]

    • For prophylactic studies, administer the drug one week prior to the conditioning session.[9] For post-stress treatment, administer after the conditioning session.[3]

  • Conditioning Phase (Day 1):

    • Place the mouse in the conditioning chamber and allow for a 120-second habituation period.[13]

    • Present the conditioned stimulus (CS), an auditory cue (e.g., 30 seconds of white noise at 55 dB).[13]

    • During the final 2 seconds of the CS presentation, deliver the unconditioned stimulus (US), a mild footshock (e.g., 0.3 mA).[13]

    • Repeat the CS-US pairing for a total of three presentations, with an inter-trial interval of 90 seconds.[13]

    • After the final pairing, leave the mouse in the chamber for an additional 90 seconds before returning it to its home cage.[13]

  • Cued Fear Test (Day 2 or later):

    • Place the mouse in the novel context chamber.

    • Allow for a 3-minute baseline period to assess freezing in the absence of the cue.[13]

    • Present the auditory CS for 3 minutes.[13]

    • Record the freezing behavior throughout the session. Freezing is defined as the complete absence of movement except for respiration.[14]

  • Data Analysis:

    • Calculate the percentage of time spent freezing during the baseline period and during the presentation of the auditory cue.

    • Compare the percentage of freezing during the cue presentation between the different treatment groups using appropriate statistical methods.

Experimental Workflow: Cued Fear Conditioning

CFC_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis acclimation Animal Acclimation drug_prep Drug Preparation (FENM, Saline) drug_admin Drug Administration drug_prep->drug_admin conditioning Conditioning Phase (CS-US Pairing) drug_admin->conditioning cued_test Cued Fear Test (Novel Context + CS) conditioning->cued_test scoring Behavioral Scoring (% Freezing) cued_test->scoring stats Statistical Analysis scoring->stats

Caption: Workflow for Cued Fear Conditioning with FENM.

Signaling Pathway of this compound

This compound, like its parent compound memantine, is an uncompetitive antagonist of the NMDA receptor.[1] This means it binds to the NMDA receptor channel when it is in an open state, thereby blocking the influx of calcium ions (Ca2+).[2] Excessive Ca2+ influx through NMDA receptors is implicated in excitotoxicity and neuronal dysfunction, which are thought to contribute to the pathophysiology of depression and other neurological disorders.[1] By modulating NMDA receptor activity, FENM may help to restore normal glutamatergic neurotransmission.[1]

NMDA_Signaling cluster_membrane Postsynaptic Membrane NMDA_R NMDA Receptor Ca_influx Ca2+ Influx NMDA_R->Ca_influx Allows Glutamate Glutamate Glutamate->NMDA_R Activates FENM This compound (FENM) FENM->NMDA_R Blocks (Uncompetitive) Downstream Downstream Signaling (e.g., Excitotoxicity) Ca_influx->Downstream Initiates

Caption: FENM's mechanism of action at the NMDA receptor.

References

Application Notes and Protocols: Radiolabeling of [18F]-Fluoroethylnormemantine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]-Fluoroethylnormemantine ([18F]-FNM) is a positron emission tomography (PET) tracer derived from memantine, an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] This radiotracer is designed to bind to the phencyclidine (PCP) site within the NMDA receptor's ion channel, which is primarily accessible when the channel is in its open and active state.[1][2] The overexcitation of NMDA receptors is implicated in various neurological and neuropsychiatric disorders, including Alzheimer's disease and schizophrenia.[1] Therefore, [18F]-FNM serves as a promising tool for in vivo imaging and quantification of NMDA receptor activity, offering potential for preclinical research and clinical diagnostics in neurology and psychiatry.[1]

These application notes provide a detailed protocol for the automated radiosynthesis and quality control of [18F]-FNM.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the radiosynthesis and properties of [18F]-Fluoroethylnormemantine.

Table 1: Radiosynthesis and Product Characteristics

ParameterValueReference
Radiochemical Yield (end of synthesis)10.5% ± 3%[2]
Mean Activity3145 MBq[2]
Specific Activity> 355 GBq/µmol[2]
Synthesis TimeNot specified
Radiochemical Purity> 99%

Table 2: Physicochemical and In Vitro Properties

ParameterValueReference
Log D1.93[2]
IC50 of [19F]-FNM6.1 x 10⁻⁶ M[1][2]
Ki3.5 µM[2]

Experimental Protocols

Materials and Equipment
  • Precursor: 1-[N-(tert-butyloxy)carbamoyl]-3-(tosyl)ethyl-adamantane (1)

  • Automated Synthesis Module: Raytest® SynChrom R&D fluorination module or similar.[1][2]

  • Reagents:

    • [18F]Fluoride

    • Kryptofix 2.2.2. (K222)

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (B52724) (anhydrous)

    • Dimethylsulfoxide (DMSO)

    • Hydrochloric acid (HCl)

    • Ethanol (B145695)

    • Water for injection

    • Sodium chloride (0.9%)

  • Purification:

    • Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector and a UV detector.

    • Sep-Pak C18 cartridge

  • Quality Control:

    • Analytical High-Performance Liquid Chromatography (HPLC) system with radioactivity and UV detectors.

    • Phenomenex Luna® C18 column (4.6 x 150 mm) or equivalent.[2]

    • Thin-Layer Chromatography (TLC) scanner.

Radiosynthesis of [18F]-Fluoroethylnormemantine

The automated radiosynthesis of [18F]-FNM is a two-step process involving a nucleophilic substitution followed by a deprotection step.

Step 1: Nucleophilic Fluorination

  • [18F]Fluoride Trapping and Elution:

    • Aqueous [18F]fluoride is trapped on an anion exchange cartridge.

    • The trapped [18F]fluoride is eluted into the reactor vessel with a solution of Kryptofix 2.2.2. and potassium carbonate in acetonitrile/water.

  • Azeotropic Drying:

    • The water is removed from the reactor by azeotropic distillation with acetonitrile under a stream of nitrogen or helium. This step is repeated to ensure anhydrous conditions.

  • Fluorination Reaction:

    • The precursor, 1-[N-(tert-butyloxy)carbamoyl]-3-(tosyl)ethyl-adamantane (1), dissolved in DMSO, is added to the dried [18F]fluoride/K222 complex.[2]

    • The reaction mixture is heated to initiate the nucleophilic substitution of the tosylate group with [18F]fluoride.

    • This reaction forms the fluorinated intermediate, tert-butyl [3-(2-fluoroethyl)tricyclo[3.3.1.13,7]decan-1-yl]carbamate.

Step 2: Deprotection

  • Acid Hydrolysis:

    • After the fluorination reaction, an aqueous solution of hydrochloric acid is added to the reactor.

    • The mixture is heated to remove the tert-butyloxycarbonyl (Boc) protecting group.

  • Neutralization:

    • The reaction mixture is neutralized with a suitable base.

Purification
  • Semi-Preparative HPLC:

    • The crude product is purified by semi-preparative reverse-phase HPLC.[2]

    • The fraction containing [18F]-FNM is collected. The retention time for [18F]-FNM is approximately 15 minutes with a flow rate of 2 ml/minute.[2]

  • Formulation:

    • The collected fraction is passed through a Sep-Pak C18 cartridge to remove HPLC solvents.[2]

    • The final product is eluted from the cartridge with ethanol and diluted with a 0.9% sodium chloride solution for injection.[2]

Quality Control
  • Analytical HPLC:

    • The radiochemical purity and identity of the final product are determined by analytical HPLC.[2]

    • A co-injection of the final product with a non-radioactive [19F]-FNM reference standard is performed to confirm the identity of the radiolabeled compound.[2]

    • The mobile phase is a mixture of ethanol and another suitable aqueous buffer.[2]

    • The column used is a Phenomenex Luna® C18 (4.6 x 150 mm).[2]

    • Detection is performed using a radioactivity detector and a UV detector (at 217 nm).[2]

  • Other Quality Control Tests:

    • pH: The pH of the final formulation should be within the acceptable range for intravenous injection.

    • Radionuclidic Purity: The radionuclidic purity is determined using a gamma-ray spectrometer.

    • Residual Solvents: Gas chromatography is used to determine the concentration of residual solvents (e.g., ethanol, acetonitrile, DMSO).

    • Sterility and Endotoxin Testing: These tests are performed to ensure the product is safe for administration.

Visualizations

NMDA_Signaling_Pathway cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor binds Glycine Glycine/D-Serine Glycine->NMDA_Receptor binds Ca2_ion Ca²⁺ NMDA_Receptor->Ca2_ion Influx Mg2_ion Mg²⁺ Mg2_ion->NMDA_Receptor Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca2_ion->Signaling_Cascades activates Cellular_Response Cellular Response (LTP, LTD, etc.) Signaling_Cascades->Cellular_Response leads to Memantine Memantine/ [18F]-FNM Memantine->NMDA_Receptor blocks channel

Caption: NMDA receptor signaling pathway and the mechanism of action of Memantine/[18F]-FNM.

Radiolabeling_Workflow cluster_synthesis Automated Synthesis cluster_purification Purification cluster_qc Quality Control start [18F]Fluoride Production trapping Anion Exchange Trapping start->trapping elution Elution with K222/K₂CO₃ trapping->elution drying Azeotropic Drying elution->drying fluorination Nucleophilic Fluorination with Precursor (1) drying->fluorination deprotection Acidic Deprotection (Boc Removal) fluorination->deprotection crude_product Crude [18F]-FNM deprotection->crude_product hplc_purification Semi-Preparative HPLC crude_product->hplc_purification formulation SPE Formulation hplc_purification->formulation final_product Final Product: [18F]-FNM formulation->final_product qc_hplc Analytical HPLC other_qc Other QC Tests (pH, sterility, etc.) final_product->qc_hplc final_product->other_qc

Caption: Experimental workflow for the automated radiosynthesis of [18F]-Fluoroethylnormemantine.

References

Application Notes and Protocols for PET Imaging with [¹⁸F]Fluoroethylnormemantine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[¹⁸F]Fluoroethylnormemantine ([¹⁸F]-FNM) is a positron emission tomography (PET) radiotracer derived from memantine, a known N-methyl-D-aspartate (NMDA) receptor antagonist. [¹⁸F]-FNM is designed to bind to the phencyclidine (PCP) site within the ion channel of the NMDA receptor, which is primarily accessible when the channel is in its open, active state. This property makes [¹⁸F]-FNM a promising tool for in vivo imaging and quantification of NMDA receptor activity in the brain. Over-activation of NMDA receptors is implicated in various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1] These application notes provide a summary of key data and detailed protocols for utilizing [¹⁸F]-FNM in preclinical animal models.

Data Presentation

Radiosynthesis and Physicochemical Properties of [¹⁸F]-FNM

The automated radiosynthesis of [¹⁸F]-FNM is typically a two-step process involving nucleophilic substitution followed by hydrolysis.

ParameterValueReference
Precursor1-[N-(tert-butyloxy)carbamoyl]-3-(tosyl)ethyl-adamantane
Radiochemical Yield10.5% ± 3% (end of synthesis)
Mean Activity3145 MBq[1]
Specific Activity> 355 GBq/μmol[1]
Log D1.93
In Vitro Binding Affinity of this compound (FNM)

The affinity of the non-radioactive form of FNM for the PCP binding site of the NMDA receptor has been determined through competition assays.

ParameterValueReference
IC₅₀6.1 x 10⁻⁶ M[1]
Kᵢ3.5 µM
In Vivo Biodistribution of [¹⁸F]-FNM in Rats

Following intravenous injection, [¹⁸F]-FNM demonstrates favorable brain uptake and distribution.

ParameterValueTime Post-InjectionReference
Brain Uptake (% Injected Dose)0.4%40 minutes[1][2]
Brain-to-Blood Ratio640 minutes[1]
Brain Concentration Stabilization~40 minutes-[1]
Highest Intensity RegionsCortex, Cerebellum-[1]
Lowest Intensity RegionWhite Matter-[1]

Experimental Protocols

Radiosynthesis of [¹⁸F]-FNM

This protocol is a generalized summary based on published methods.

  • Fluorination: Perform nucleophilic substitution on the precursor, 1-[N-(tert-butyloxy)carbamoyl]-3-(tosyl)ethyl-adamantane, with [¹⁸F]fluoride in DMSO.

  • Hydrolysis: Hydrolyze the resulting fluorinated compound, tert-butyl [3-(2-fluoroethyl)tricyclo[3.3.1.1³,⁷]dec-1-yl] carbamate, using hydrochloric acid at 110 °C.

  • Neutralization and Purification: Neutralize the product to obtain 3-(2-fluoroethyl)tricyclo[3.3.1.1³,⁷]decan-1-amine ([¹⁸F]-FNM). Purify using high-performance liquid chromatography (HPLC).

  • Formulation: For animal experiments, dilute the final product in 0.9% sodium chloride to a suitable volumic activity (e.g., 200 MBq/mL).

Animal Preparation and PET Imaging

This protocol is designed for dynamic PET acquisition in rats.

  • Animal Model: Use male Sprague-Dawley rats (weight ~350 g).

  • Anesthesia: Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane (B1672236) or 70 mg/kg thiopental).

  • Catheterization: Place a catheter in the tail vein for radiotracer injection.

  • Radiotracer Injection: Inject a bolus of [¹⁸F]-FNM (e.g., 85-93 MBq).

  • PET/CT Acquisition:

    • Begin PET acquisition simultaneously with the injection.

    • Perform a dynamic scan for a duration of 70 minutes.

    • Acquire a CT scan for attenuation correction and anatomical localization.

  • Image Reconstruction: Reconstruct the dynamic PET images using an appropriate algorithm (e.g., 6 iterations, 16 subsets, 2-mm FWHM Gaussian filter).

  • Data Analysis:

    • Draw volumes of interest (VOIs) on the co-registered CT images for various brain regions.

    • Generate time-activity curves (TACs) for each VOI.

    • Calculate the percentage of injected dose per gram of tissue (%ID/g) for quantitative analysis.

Ex Vivo Autoradiography and Immunohistochemistry

This protocol allows for the verification of [¹⁸F]-FNM binding to NMDA receptors.[1]

  • Animal Preparation and Injection: Anesthetize a rat and inject [¹⁸F]-FNM (e.g., 92.7 ± 7 MBq).

  • Euthanasia and Brain Extraction: At 40 minutes post-injection, euthanize the animal (e.g., with pentobarbital) and immediately extract the brain.

  • Tissue Sectioning: Freeze the brain and cut 20 µm thick sections.

  • Autoradiography: Expose the brain sections to a phosphorscreen.

  • Immunohistochemistry:

    • Use adjacent sections for immunohistochemical staining.

    • Use a primary antibody against the NR1 subunit of the NMDA receptor (anti-NR1).

  • Image Analysis:

    • Acquire images from both the autoradiography and immunohistochemistry.

    • Perform a correlation analysis (e.g., using ImageJ) to determine the colocalization of the [¹⁸F]-FNM signal and NMDA receptor expression. A significant positive correlation (e.g., r = 0.622, p < 0.0001) confirms specific binding.[1]

Specificity Study with Ketamine Blockade

This protocol is used to demonstrate the specificity of [¹⁸F]-FNM for the PCP binding site.[1]

  • Animal Preparation: Anesthetize a rat with ketamine (a pharmacological dose, e.g., 80 mg/kg) instead of isoflurane or thiopental. Ketamine will saturate the PCP binding sites on the NMDA receptors.

  • Radiotracer Injection and Imaging/Autoradiography: Follow the procedures outlined in the PET imaging or ex vivo autoradiography protocols.

  • Analysis: Compare the [¹⁸F]-FNM uptake in the ketamine-anesthetized animal to that in a control animal. A significantly lower and more homogeneous signal in the ketamine-treated animal indicates specific binding of [¹⁸F]-FNM to the PCP site.[1]

Visualizations

Radiosynthesis_of_18F_FNM precursor Precursor (Tosyl-Boc-Normemantine) step1 Step 1: Nucleophilic Fluorination - [18F]Fluoride - DMSO precursor->step1 intermediate Intermediate (Fluoro-Boc-Normemantine) step1->intermediate step2 Step 2: Hydrolysis - HCl - 110°C intermediate->step2 product [18F]this compound ([18F]-FNM) step2->product

Caption: Automated two-step radiosynthesis of [¹⁸F]-FNM.

PET_Imaging_Workflow cluster_prep Animal Preparation cluster_imaging PET/CT Acquisition cluster_analysis Data Analysis animal_model Sprague-Dawley Rat anesthesia Anesthesia (e.g., Isoflurane) animal_model->anesthesia catheterization Tail Vein Catheterization anesthesia->catheterization injection [18F]-FNM Injection (~90 MBq) catheterization->injection dynamic_scan Dynamic PET Scan (70 min) injection->dynamic_scan ct_scan CT Scan reconstruction Image Reconstruction dynamic_scan->reconstruction voi_analysis VOI Drawing & Analysis reconstruction->voi_analysis tac_generation Time-Activity Curves voi_analysis->tac_generation quantification Quantitative Results (%ID/g) tac_generation->quantification

Caption: Experimental workflow for in vivo [¹⁸F]-FNM PET imaging.

NMDA_Receptor_Binding cluster_receptor NMDA Receptor Ion Channel pcp_site PCP Binding Site binding Specific Binding & PET Signal pcp_site->binding no_binding Blocked Binding (Reduced PET Signal) fnm [18F]-FNM fnm->pcp_site Binds to open channel ketamine Ketamine (Blocker) ketamine->pcp_site Competes for site

Caption: [¹⁸F]-FNM binding to the NMDA receptor and blockade by ketamine.

References

Application Notes and Protocols for Electrophysiology Studies with Fluoroethylnormemantine (FENM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroethylnormemantine (FENM) is a novel, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist derived from memantine.[1][2] It has shown promise in preclinical studies for the treatment of stress-induced maladaptive behaviors and as a neuroprotective agent in models of Alzheimer's disease.[1][3] Electrophysiology studies, particularly patch-clamp recordings, have been instrumental in elucidating the mechanism of action of FENM, revealing its modulatory effects on glutamatergic neurotransmission.

These application notes provide a comprehensive overview of the use of FENM in electrophysiology, including its known mechanism of action, detailed experimental protocols for patch-clamp recordings in hippocampal slices, and a summary of key quantitative findings. The provided protocols are designed to be a valuable resource for researchers investigating the electrophysiological effects of FENM and similar compounds.

Mechanism of Action

FENM acts as a non-competitive antagonist at the NMDA receptor, binding to the phencyclidine (PCP) site within the ion channel pore in a manner similar to its parent compound, memantine.[3] Electrophysiological studies have demonstrated that FENM shares a common neurobiological mechanism with the rapid-acting antidepressant (R,S)-ketamine.[1] A key finding is that a single in vivo administration of FENM can lead to a long-lasting attenuation of large-amplitude AMPA receptor-mediated bursts in the CA3 region of the hippocampus.[1] This suggests that FENM's primary antagonism of NMDA receptors leads to downstream modifications of AMPA receptor function, a proposed mechanism for the therapeutic effects of several NMDA receptor antagonists.[1]

Data Presentation

The following table summarizes the available quantitative data from electrophysiological and binding studies involving this compound and related compounds.

CompoundParameterPreparationValueReference
This compound (FENM)Effect on AMPA Receptor-Mediated BurstsIn vivo administration followed by ex vivo patch-clamp in mouse vCA3 pyramidal cellsSignificant attenuation of large-amplitude bursts[1]
This compound (FENM)Effect on NMDA Receptor-Mediated EPSCsIn vivo administration followed by ex vivo patch-clamp in mouse vCA3 pyramidal cellsNo significant alteration one week post-administration[1]
This compound (FNM)IC50Rat forebrain homogenates13.0 ± 8.9 µM[3]
MemantineIC50 (GluN1/GluN2B)Recombinant receptors~1 µM

Experimental Protocols

This section provides a detailed protocol for whole-cell patch-clamp recording of spontaneous excitatory postsynaptic currents (sEPSCs) from pyramidal neurons in the CA3 region of the hippocampus following in vivo administration of FENM. This protocol is based on the methodology described by Chen et al. (2021).[1]

Protocol 1: Whole-Cell Patch-Clamp Recording of sEPSCs in Mouse Hippocampal Slices

1. Animal Model and In Vivo Drug Administration

  • Animals: 129S6/SvEv mice are a suitable strain for these studies.[1]

  • Drug Administration: Administer this compound (e.g., 20 mg/kg) or vehicle control (e.g., saline) via intraperitoneal (i.p.) injection. Electrophysiological recordings are typically performed one week after a single injection to assess long-lasting effects.[1]

2. Slice Preparation

  • Anesthetize the mouse deeply with isoflurane (B1672236) and decapitate.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.

    • Slicing Solution (aCSF) Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, 1 MgCl2.

  • Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.

  • Transfer slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover. Subsequently, maintain slices at room temperature until recording.

3. Electrophysiological Recording

  • Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min at 32-34°C.

  • Visualize CA3 pyramidal neurons using differential interference contrast (DIC) optics.

  • Patch Pipettes: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Internal Solution Composition (for sEPSC recording; in mM): 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 10 Na2-phosphocreatine, 4 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2-7.3 with CsOH and osmolarity to 290-295 mOsm.

  • Establish a whole-cell patch-clamp configuration in voltage-clamp mode.

  • Hold the membrane potential at -70 mV to record AMPA receptor-mediated sEPSCs.

  • To isolate NMDA receptor-mediated currents, the membrane can be held at a more depolarized potential (e.g., +40 mV) in the presence of an AMPA receptor antagonist (e.g., NBQX or CNQX).

4. Data Acquisition and Analysis

  • Acquire data using a suitable amplifier and data acquisition software.

  • Filter the signal at 2-5 kHz and digitize at 10-20 kHz.

  • Analyze sEPSC frequency, amplitude, and kinetics using appropriate software (e.g., Clampfit, Mini Analysis).

  • To analyze large-amplitude AMPA receptor-mediated bursts, set a threshold for burst detection based on amplitude and duration.[1]

Visualizations

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which FENM, as an NMDA receptor antagonist, is thought to modulate synaptic plasticity, leading to an attenuation of AMPA receptor-mediated activity.

FENM_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate_Vesicle Glutamate NMDAR NMDA Receptor Glutamate_Vesicle->NMDAR Activates AMPAR AMPA Receptor Glutamate_Vesicle->AMPAR Activates FENM This compound (FENM) FENM->NMDAR Blocks Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Mediates Downstream_Signaling Downstream Signaling (e.g., CaMKII, mTOR) Ca_Influx->Downstream_Signaling AMPAR_Trafficking ↓ AMPAR Trafficking & Synaptic Insertion Downstream_Signaling->AMPAR_Trafficking Synaptic_Strength ↓ Synaptic Strength (Attenuation of Bursts) AMPAR_Trafficking->Synaptic_Strength FENM_Workflow cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Phase cluster_analysis Data Analysis Animal_Model 1. Select Animal Model (e.g., 129S6/SvEv mice) Drug_Admin 2. In Vivo Administration (FENM or Vehicle) Animal_Model->Drug_Admin Slice_Prep 3. Hippocampal Slice Preparation Drug_Admin->Slice_Prep 1 week post-injection Recording 4. Whole-Cell Patch-Clamp Recording (vCA3 Pyramidal Neurons) Slice_Prep->Recording sEPSC_Analysis 5. Analyze sEPSCs (Frequency, Amplitude, Kinetics) Recording->sEPSC_Analysis Burst_Analysis 6. Analyze AMPA Receptor -Mediated Bursts sEPSC_Analysis->Burst_Analysis Comparison 7. Compare FENM vs. Vehicle Burst_Analysis->Comparison

References

Dosing Regimen for Fluoroethylnormemantine (FENM) in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroethylnormemantine (FENM) is a novel, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist derived from memantine (B1676192).[1][2] It is under investigation for its potential therapeutic effects in neuropsychiatric and neurodegenerative disorders.[3][4] Unlike its parent compound memantine, FENM has been shown to facilitate fear extinction learning and reduce behavioral despair in rats without inducing significant sensorimotor side effects.[2][5] These properties make FENM a promising candidate for further preclinical development.

These application notes provide a comprehensive overview of the dosing regimen for FENM in rats based on currently available preclinical data. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Table 1: Acute Dosing Regimens for FENM in Rats
Dose (mg/kg)Route of AdministrationVehiclePre-treatment TimeSpecies/StrainObserved EffectsReference
1, 3Intraperitoneal (IP)Saline30 minutesMale WistarNo significant effect on immobility time in Forced Swim Test (FST).[5]
5, 10, 20Intraperitoneal (IP)Saline30 minutesMale WistarFacilitated fear extinction learning.[5] 20 mg/kg did not alter sensorimotor gating.[5]
10Intraperitoneal (IP)Saline30 minutesMale WistarSignificantly reduced immobility time in the FST.[5]
Table 2: Chronic Dosing Regimens for FENM in Mice (for reference)
Dose (mg/kg/day)Route of AdministrationVehicleDurationSpecies/StrainObserved EffectsReference
1, 5Per Os (in drinking water)Water9 monthsAPP/PS1 MiceAlleviated cognitive deficits and reduced amyloid pathology.[4]
0.03 - 0.3Intraperitoneal (IP)Saline1 weekAβ25–35-injected micePrevented memory deficits, oxidative stress, and inflammation.
0.03 - 0.3Subcutaneous (SC) InfusionSaline1 weekAβ25–35-injected micePrevented memory deficits, neuroinflammation, and apoptosis.
Table 3: Pharmacokinetic Parameters of Memantine in Rats (Parent Compound Reference)

No specific pharmacokinetic data for FENM in rats is currently available. The following data for memantine is provided for context.

ParameterValueRoute of AdministrationDose (mg/kg)Reference
Tmax 0.5 - 1 hOral (PO) / Subcutaneous (SC)1 and 10
t1/2 1.9 hIntravenous (IV)1
t1/2 2.23 - 3.92 hOral (PO)1 - 10
t1/2 1.81 - 2.59 hSubcutaneous (SC)1 - 10
Clearance 4.15 L/hr/kgIntravenous (IV)1
Volume of Distribution (Vss) 8.62 L/kgIntravenous (IV)1
Brain-to-Plasma Ratio Increases from ~3 to >20 over timeAll routes1 and 10

Experimental Protocols

Protocol 1: Preparation and Administration of FENM for Intraperitoneal (IP) Injection

Materials:

  • This compound (FENM) powder

  • Sterile 0.9% saline solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Syringes (1 mL) with appropriate gauge needles (e.g., 25-27G)

  • Analytical balance

Procedure:

  • FENM Solution Preparation:

    • Calculate the required amount of FENM based on the desired dose (e.g., 10 mg/kg) and the weight of the rats to be treated.

    • Weigh the FENM powder accurately using an analytical balance.

    • Resuspend the FENM powder in sterile 0.9% saline to the desired final concentration. It is recommended to prepare a fresh solution for each experiment.[5]

    • Vortex the solution vigorously to ensure complete dissolution. If necessary, use a sonicator for a short period to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

  • Animal Handling and Injection:

    • Weigh each rat immediately before injection to ensure accurate dosing.

    • Gently restrain the rat.

    • Administer the FENM solution via intraperitoneal injection into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • The injection volume should be appropriate for the size of the rat (typically 1-2 mL/kg).

Protocol 2: Behavioral Testing Following Acute FENM Administration

Workflow for Fear Extinction Studies:

  • Habituation: Acclimate rats to the behavioral testing room and apparatuses.

  • Fear Conditioning:

    • Place the rat in the conditioning chamber.

    • Present a series of conditioned stimuli (CS; e.g., a tone) paired with an unconditioned stimulus (US; e.g., a mild footshock).

  • FENM Administration:

    • Thirty minutes prior to the extinction training session, administer FENM or vehicle (saline) via IP injection as described in Protocol 1.[5]

  • Extinction Training:

    • Place the rat in a novel context.

    • Present the CS repeatedly without the US.

    • Record freezing behavior as a measure of fear.

  • Extinction Test:

    • On a subsequent day, place the rat back in the extinction context and present the CS.

    • Measure freezing behavior to assess the recall of extinction learning.

Mandatory Visualizations

FENM_Mechanism_of_Action Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion FENM This compound (FENM) FENM->NMDA_R Blocks Neuroprotection Neuroprotection FENM->Neuroprotection CaMKII CaMKII Ca_ion->CaMKII Activates Synaptic_Plasticity Synaptic Plasticity (LTP/LTD Modulation) Ca_ion->Synaptic_Plasticity CREB CREB CaMKII->CREB Phosphorylates BDNF BDNF Expression CREB->BDNF Increases BDNF->Synaptic_Plasticity

Caption: FENM's mechanism as an NMDA receptor antagonist.

Experimental_Workflow_Fear_Extinction start Start habituation Habituation start->habituation fear_conditioning Fear Conditioning (Tone-Shock Pairing) habituation->fear_conditioning drug_admin FENM or Vehicle Admin. (30 min pre-extinction) fear_conditioning->drug_admin extinction_training Extinction Training (Tone Alone) drug_admin->extinction_training extinction_test Extinction Test (Tone Alone, Next Day) extinction_training->extinction_test data_analysis Data Analysis (Freezing Behavior) extinction_test->data_analysis end End data_analysis->end

Caption: Workflow for fear extinction studies with FENM.

Discussion

The available data suggest that this compound is a behaviorally active compound in rats with a favorable side-effect profile compared to memantine. Acute intraperitoneal doses between 5 and 20 mg/kg have been shown to be effective in modulating fear-related behaviors. For chronic studies, while rat-specific data is limited, studies in mice suggest that oral administration in drinking water or continuous subcutaneous infusion can be effective long-term delivery methods.

Researchers should consider the specific aims of their study when selecting a dosing regimen. For acute behavioral effects, IP injection 30 minutes prior to testing is a validated method. For studies requiring long-term treatment to model chronic disease states, oral administration or osmotic pump infusion should be considered, with doses potentially starting in the range of 0.1 to 1 mg/kg/day, subject to further dose-response studies in rats.

The lack of specific pharmacokinetic data for FENM in rats is a current limitation. Future studies should aim to characterize the pharmacokinetic profile of FENM to optimize dosing strategies and better translate findings from preclinical models to potential clinical applications.

References

Application Notes: Western Blotting for NMDA Receptor Subunits with FENM

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors that play a critical role in synaptic plasticity, learning, and memory.[1][2][3] These receptors are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) subunits.[4][5][6] The specific combination of GluN2 subunits within the receptor complex dictates its biophysical and pharmacological properties, making the study of individual subunit expression crucial for understanding brain function in both healthy and pathological states.[3][6] Western blotting is a widely used and powerful technique to identify and quantify the expression levels of specific NMDA receptor subunits in tissue and cell lysates.[7][8][9]

Application of FENM in NMDA Receptor Research

FENM (2-(4-((2-fluoroethyl)(methyl)amino)phenyl)ethanamine) is a compound that has shown neuroprotective potential in models of Alzheimer's disease.[10] Research has indicated that FENM can modulate the expression of specific NMDA receptor subunits. In a mouse model of Alzheimer's disease, FENM infusion was found to restore altered levels of synaptosomal postsynaptic density protein 95 (PSD-95), the GluN2A subunit, and phosphorylated GluN2B (P-GluN2B).[10] This suggests that FENM may exert its neuroprotective effects by influencing the composition and function of synaptic NMDA receptors. Western blotting is an essential tool for elucidating these effects by allowing for the precise measurement of changes in the protein levels of these subunits following FENM treatment.

Quantitative Data Summary

The following table summarizes the observed effects of FENM on the expression of NMDA receptor subunits and associated proteins in a preclinical model of Alzheimer's disease.

Target ProteinTreatment GroupObserved Effect on Protein LevelsReference
GluN2AFENM InfusionRestoration of Aβ25-35-induced alterations[10]
P-GluN2BFENM InfusionRestoration of Aβ25-35-induced alterations[10]
PSD-95FENM InfusionRestoration of Aβ25-35-induced alterations[10]
GluN2DFENM InfusionNo change observed[10]

Experimental Protocols

Protocol 1: Sample Preparation from Brain Tissue

This protocol describes the extraction of proteins from brain tissue for subsequent Western blot analysis.

Materials:

  • Brain tissue (e.g., hippocampus, cortex)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[11][12]

  • Microcentrifuge tubes

  • Homogenizer

  • Refrigerated microcentrifuge

Procedure:

  • Excise the brain region of interest on ice.

  • Wash the tissue with ice-cold PBS.[12]

  • Add ice-cold lysis buffer with freshly added protease and phosphatase inhibitors to the tissue.[12]

  • Homogenize the tissue using a homogenizer until no visible tissue clumps remain.

  • Incubate the homogenate on ice for 30 minutes with occasional vortexing.[12]

  • Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.[11]

  • Carefully collect the supernatant containing the protein extract into a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).[12]

  • Store the protein lysates at -80°C for long-term use.

Protocol 2: Western Blotting for NMDA Receptor Subunits

This protocol outlines the steps for separating proteins by SDS-PAGE, transferring them to a membrane, and detecting specific NMDA receptor subunits using antibodies.

Materials:

  • Protein lysate from Protocol 1

  • Laemmli sample buffer (2x or 4x)[11]

  • SDS-PAGE gels (appropriate percentage for the target protein's molecular weight)

  • Electrophoresis running buffer[11]

  • PVDF or nitrocellulose membrane[7]

  • Transfer buffer[11]

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[11]

  • Primary antibodies (e.g., anti-GluN1, anti-GluN2A, anti-GluN2B)

  • HRP-conjugated secondary antibody[13]

  • Tris-buffered saline with Tween-20 (TBST)

  • Chemiluminescent substrate[13]

  • Imaging system

Procedure:

  • Sample Preparation: Thaw the protein lysates on ice. Mix an appropriate amount of protein lysate (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[14]

  • SDS-PAGE: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.[11]

  • Protein Transfer: Equilibrate the gel, membrane, and filter papers in transfer buffer. Assemble the transfer stack and transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.[15]

  • Membrane Blocking: After transfer, wash the membrane briefly with TBST. Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.[11][14]

  • Primary Antibody Incubation: Dilute the primary antibody specific for the NMDA receptor subunit of interest in blocking buffer according to the manufacturer's recommendations. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[11]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[11]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[11]

  • Final Washes: Wash the membrane three times with TBST for 10 minutes each.[14]

  • Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the signal using an imaging system.[13]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest's signal to a loading control (e.g., GAPDH or β-actin).

Visualizations

WesternBlottingWorkflow cluster_prep Sample Preparation cluster_wb Western Blotting Tissue Brain Tissue Homogenization Homogenization in Lysis Buffer Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Protein Lysate (Supernatant) Centrifugation->Supernatant Quantification Protein Quantification Supernatant->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Load Equal Protein Amounts Transfer Protein Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Caption: Experimental workflow for Western blotting of NMDA receptor subunits.

NMDAR_Signaling cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Signaling Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Channel Opening CaMKII CaMKII Activation Ca_Influx->CaMKII Signaling_Cascades Downstream Signaling (e.g., MAPK/ERK, CREB) CaMKII->Signaling_Cascades Gene_Expression Changes in Gene Expression Signaling_Cascades->Gene_Expression Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Gene_Expression->Synaptic_Plasticity

Caption: Simplified NMDA receptor signaling pathway.

References

Preparation of Fluoroethylnormemantine for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroethylnormemantine (FENM) is a derivative of memantine, an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] FENM acts as an open-channel blocker by binding to the phencyclidine (PCP) site within the NMDA receptor's ion channel.[2] This mechanism of action allows it to modulate excessive glutamatergic neurotransmission, a key factor in neuronal excitotoxicity implicated in various neurological and psychiatric disorders.[1][3] FENM has shown promise in preclinical studies for its neuroprotective effects in models of Alzheimer's disease and stress-related disorders.[3][4][5] Furthermore, its radiolabeled form, [18F]-FENM, is utilized as a positron emission tomography (PET) tracer for imaging NMDA receptor activity in vivo.[2]

These application notes provide detailed protocols for the preparation and in vivo administration of FENM, along with a summary of its key pharmacological data to facilitate its use in preclinical research.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, including its receptor binding affinity, pharmacokinetic properties of its radiolabeled form, and its effects in preclinical models.

Table 1: Receptor Binding and Physicochemical Properties

ParameterValueSpeciesAssayReference
IC506.1 x 10⁻⁶ MRatCompetition assay with [³H]TCP[2]
Log D1.93-Octanol-water partition

Table 2: In Vivo Pharmacokinetics of [18F]-FENM in Rats

ParameterValueTime Post-InjectionNotesReference
Brain Uptake0.4% of injected dose40 minutes-[2][6]
Brain Stabilization40 minutes-Concentration gradually increases and then stabilizes.[2][6]
Brain-to-Blood Ratio640 minutes-[2][6]

Table 3: Preclinical Efficacy of FENM in Alzheimer's Disease Mouse Models

Animal ModelAdministration RouteDosageDurationKey FindingsReference
APP/PS1Oral (in drinking water)1 mg/kg/dayPresymptomatic (from 4 to 12 months of age)Prevented cognitive deficits, reduced insoluble Aβ1-42 levels.[4]
APP/PS1Oral (in drinking water)5 mg/kg/dayPresymptomatic (from 4 to 12 months of age)Less effective than 1 mg/kg/day, suggesting a bell-shaped dose-response.[4]
Aβ25-35-injectedSubcutaneous infusion0.03-0.3 mg/kg/day7 daysPrevented deficits in spontaneous alternation and object recognition.[3][7]
Aβ25-35-injectedIntraperitoneal injection0.03-0.3 mg/kgDaily for 7 daysSimilar efficacy to subcutaneous infusion.[3][7]
APP/PS1Intraperitoneal injection0.3 mg/kgDaily for 4 weeksAlleviated spontaneous alternation deficits and neuroinflammation.[3][8]
APP/PS1Subcutaneous infusion0.1 mg/kg/day4 weeksAlleviated spontaneous alternation deficits and neuroinflammation.[3][8]

Experimental Protocols

Protocol 1: Preparation of FENM Solution for In Vivo Administration

This protocol describes the preparation of FENM for intraperitoneal injection, subcutaneous infusion, or oral administration.

Materials:

  • This compound (FENM) hydrochloride

  • Sterile 0.9% physiological saline

  • Sterile distilled water

  • Sterile filters (0.22 µm)

  • Sterile vials

Procedure for Saline Formulation (for Injection/Infusion):

  • Weigh the desired amount of FENM hydrochloride in a sterile container.

  • Add the required volume of sterile 0.9% physiological saline to achieve the target concentration. For example, to prepare a stock solution of 2 mg/mL, dissolve 20 mg of FENM in 10 mL of saline.[3][7][9]

  • Gently agitate the solution until the FENM is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm filter into a sterile vial.

  • Store the stock solution at 4°C for up to two weeks.[3][7][9]

  • For administration, dilute the stock solution with sterile 0.9% saline to the final desired concentration.

Procedure for Drinking Water Formulation (for Oral Administration):

  • Calculate the total daily dose of FENM required based on the average water consumption and body weight of the animals.

  • Dissolve the calculated amount of FENM in the total volume of drinking water to be provided to the cage.[4]

  • Ensure the FENM is fully dissolved.

  • Provide the FENM-containing water to the animals with free access.

  • Prepare fresh drinking water with FENM weekly.[4]

Protocol 2: In Vivo Administration of FENM in Rodent Models

This protocol outlines common methods for administering FENM to mice or rats.

1. Intraperitoneal (IP) Injection:

  • Dosage Range: 0.03 mg/kg to 30 mg/kg.[3][5][7]

  • Procedure:

    • Prepare the FENM solution as described in Protocol 1.

    • Calculate the injection volume based on the animal's body weight and the solution concentration (typically 100 µL per 20 g body weight for mice).[3][7]

    • Administer the solution via intraperitoneal injection.

2. Chronic Subcutaneous (SC) Infusion using Osmotic Minipumps:

  • Dosage Range: 0.03 mg/kg/day to 0.3 mg/kg/day.[3][7]

  • Procedure:

    • Prepare the FENM solution as described in Protocol 1.

    • Fill the osmotic minipumps with the FENM solution according to the manufacturer's instructions.

    • Surgically implant the minipumps subcutaneously in the animals.

    • Monitor the animals for post-operative recovery.

3. Oral Administration in Drinking Water:

  • Dosage Range: 1 mg/kg/day to 5 mg/kg/day.[4]

  • Procedure:

    • Prepare the FENM-containing drinking water as described in Protocol 1.

    • Replace the regular drinking water with the FENM solution.

    • Monitor daily water consumption to ensure accurate dosing.

Visualizations

Signaling Pathway of FENM at the NMDA Receptor

FENM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Open Channel) Glutamate->NMDA_Receptor Activates FENM This compound (FENM) FENM->NMDA_Receptor Blocks Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Influx Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Leads to

Caption: FENM blocks the open NMDA receptor channel, preventing excessive Ca²⁺ influx and subsequent excitotoxicity.

Experimental Workflow for Preclinical Evaluation of FENM

FENM_Experimental_Workflow cluster_preparation Preparation cluster_administration In Vivo Administration cluster_evaluation Evaluation cluster_analysis Data Analysis FENM_Prep FENM Formulation (Saline or Drinking Water) IP_Admin Intraperitoneal Injection FENM_Prep->IP_Admin SC_Admin Subcutaneous Infusion FENM_Prep->SC_Admin Oral_Admin Oral Administration FENM_Prep->Oral_Admin Behavioral Behavioral Testing (e.g., Memory, Anxiety) IP_Admin->Behavioral Biochemical Biochemical Analysis (e.g., Aβ, Cytokines) IP_Admin->Biochemical Imaging PET Imaging ([18F]-FENM) IP_Admin->Imaging SC_Admin->Behavioral SC_Admin->Biochemical SC_Admin->Imaging Oral_Admin->Behavioral Oral_Admin->Biochemical Oral_Admin->Imaging Data_Analysis Statistical Analysis and Interpretation Behavioral->Data_Analysis Biochemical->Data_Analysis Imaging->Data_Analysis

Caption: Workflow for preparing, administering, and evaluating FENM in preclinical in vivo studies.

References

Troubleshooting & Optimization

Optimizing Fluoroethylnormemantine dosage for behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Fluoroethylnormemantine (FENM) in behavioral studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (FENM) and what is its primary mechanism of action?

A1: this compound (FENM) is a novel, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist derived from memantine (B1676192).[1][2] Its primary mechanism involves blocking the ion channel of the NMDA receptor, which modulates excitatory glutamatergic neurotransmission.[3][4] FENM binds to the phencyclidine (PCP) site within the NMDA channel pore, which is primarily accessible when the channel is in an open, active state.[3][5] This action is thought to preferentially reduce excessive receptor activation associated with pathological conditions while preserving normal physiological function, similar to its parent compound, memantine.[6]

Q2: What are the reported advantages of FENM over other NMDA receptor antagonists like ketamine or memantine in behavioral studies?

A2: Studies suggest FENM offers a more favorable side-effect profile. Unlike memantine and ketamine, FENM has been shown to facilitate fear extinction learning and reduce behavioral despair without producing nonspecific side effects like sensorimotor deficits or alterations in locomotion at effective doses.[1][7] For instance, while (R,S)-ketamine was found to increase c-fos expression in the vCA3 region of the hippocampus, FENM did not, suggesting a different neurobiological impact despite both compounds attenuating AMPA receptor-mediated bursts.[8][9][10]

Q3: What is the recommended solvent and route of administration for FENM?

A3: For acute behavioral studies, FENM is typically dissolved in sterile saline (0.9% NaCl) and administered via intraperitoneal (IP) injection.[7][8] For chronic studies, FENM has been successfully administered orally (per os, PO) by dissolving it in the drinking water of the animals.[11] Chronic subcutaneous (SC) infusion is also a viable method.[12] It is recommended to prepare solutions fresh for each experiment.[7]

Q4: How long after administration do the behavioral effects of FENM typically manifest?

A4: For acute IP injections, behavioral testing is often initiated 30 minutes after administration.[7] Pharmacokinetic studies using radiolabeled [18F]-FENM in rats show that its concentration in the brain gradually increases and stabilizes approximately 40 minutes post-injection, suggesting this is an appropriate window for observing its central effects.[3][5]

Troubleshooting Guide

Problem: No significant behavioral effect is observed after FENM administration.

Potential Cause Troubleshooting Step
Suboptimal Dosage The dose may be too low for the specific animal model, strain, or behavioral paradigm. Review published dose-response studies (see Table 1) and consider conducting a dose-ranging study. Some studies note a bell-shaped dose-response curve, where higher doses may be less effective than lower ones.[11]
Timing of Administration The time between FENM administration and behavioral testing may be inadequate. Ensure at least a 30-40 minute window for the compound to reach stable brain concentrations.[5][7]
Route of Administration The chosen administration route (e.g., PO vs. IP) may affect bioavailability. IP administration generally provides more rapid and consistent bioavailability than PO. Ensure proper administration technique to avoid mis-dosing.
Compound Integrity Verify the purity and stability of your FENM supply. Improper storage may lead to degradation. If possible, perform analytical chemistry (e.g., HPLC) to confirm purity.
Experimental Paradigm The chosen behavioral test may not be sensitive to the effects of FENM. FENM has shown robust effects in models of fear extinction, learned fear, and behavioral despair.[1][2][8]

Problem: Animals exhibit unexpected adverse effects (e.g., hyperactivity, stereotypy, sedation).

Potential Cause Troubleshooting Step
Dosage Too High While FENM is reported to have fewer side effects than other NMDA antagonists, high doses can still produce off-target or excessive effects.[1] Reduce the dosage to the lower end of the effective range (see Table 1) and observe if the adverse effects diminish.
Vehicle or Solvent Effects Ensure that the vehicle (e.g., saline) is not causing the observed effects by including a vehicle-only control group. Check the pH and osmolarity of your prepared solution.
Interaction Effects Consider if FENM is interacting with other experimental variables, such as stress levels from handling or other compounds administered.
Strain/Species Sensitivity Different rodent strains or species can have varied sensitivities to pharmacological agents. Review literature specific to your chosen strain or conduct preliminary tolerability studies.

Data and Protocols

Data Presentation: Published Dosage Ranges

The following table summarizes effective dosages of FENM reported in peer-reviewed literature for various species and administration routes.

Table 1: Summary of Effective FENM Dosages in Preclinical Behavioral Studies

Species Route Dosage Range Behavioral Test / Model Reference
Mouse IP 10 - 30 mg/kg Contextual Fear Conditioning, Forced Swim Test [8][9][10]
Mouse PO 1 - 5 mg/kg/day Y-Maze, Novel Object Recognition (Chronic) [11]
Mouse SC Infusion 0.03 - 0.3 mg/kg/day Spontaneous Alternation, Object Recognition [12]

| Rat | IP | 5 - 20 mg/kg | Cued Fear Conditioning, Forced Swim Test |[2][7] |

Experimental Protocol: Fear Extinction Assay in Rats

This protocol is adapted from studies demonstrating FENM's efficacy in facilitating fear extinction.[2][7]

1. Animals:

  • Male Wistar rats (250-275g upon arrival).

  • Acclimatize animals to the facility for at least one week prior to the experiment.

2. Drug Preparation:

  • Dissolve FENM in 0.9% sterile saline to the desired concentration (e.g., 5, 10, or 20 mg/kg).

  • Prepare the solution fresh on the day of the experiment. The injection volume should be consistent across groups (e.g., 1 mL/kg).

3. Experimental Phases:

  • Day 1: Fear Conditioning:

    • Place the rat in the conditioning chamber.

    • After a 2-minute baseline period, present an auditory cue (conditioned stimulus, CS; e.g., 80 dB tone) for 30 seconds.

    • The last 2 seconds of the CS should co-terminate with a mild foot shock (unconditioned stimulus, US; e.g., 0.5 mA).

    • Repeat CS-US pairings 2-3 times with an inter-trial interval of 1-2 minutes.

    • Return the animal to its home cage.

  • Day 2: Extinction Training:

    • Administer FENM (e.g., 5, 10, 20 mg/kg, IP) or vehicle (saline) 30 minutes before placing the rat in a novel context (different chamber from conditioning).

    • Present the CS repeatedly (e.g., 15-20 times) without the US.

    • Record freezing behavior throughout the session as a measure of fear.

  • Day 3: Extinction Recall:

    • Place the rat back into the extinction context and present the CS several times without the US.

    • No drug is administered on this day.

    • Measure freezing behavior to assess the consolidation of extinction memory.

4. Data Analysis:

  • Quantify the percentage of time spent freezing during each CS presentation.

  • Use a two-way ANOVA to analyze differences between drug groups across extinction training trials and during the recall test.

Visualizations

Signaling Pathway

FENM_Mechanism cluster_neuron Postsynaptic Neuron cluster_drug NMDA_Receptor NMDA Receptor Glutamate/Glycine Binding Ion Channel Mg2+ Block Ca_Influx Ca2+ Influx NMDA_Receptor:channel->Ca_Influx Opens, allows Downstream Downstream Signaling (e.g., Synaptic Plasticity) Ca_Influx->Downstream FENM FENM FENM->NMDA_Receptor:channel Blocks (Uncompetitive) Glutamate Glutamate (Excessive) Glutamate->NMDA_Receptor:glu Activates Behavioral_Workflow Acclimatization 1. Animal Acclimatization (≥ 1 week) Habituation 2. Habituation to Handling & Test Environment Acclimatization->Habituation Baseline 3. Baseline Behavioral Testing (Optional) Habituation->Baseline Drug_Admin 4. FENM / Vehicle Administration (e.g., IP injection) Baseline->Drug_Admin Wait 5. Waiting Period (e.g., 30 min) Drug_Admin->Wait Behavioral_Assay 6. Behavioral Assay (e.g., Fear Extinction) Wait->Behavioral_Assay Data_Collection 7. Data Collection & Scoring Behavioral_Assay->Data_Collection Data_Analysis 8. Statistical Analysis Data_Collection->Data_Analysis Troubleshooting_Tree Start Unexpected Result Observed NoEffect No Behavioral Effect Start->NoEffect e.g., FENM = Vehicle AdverseEffect Adverse Effects (e.g., Hyperactivity) Start->AdverseEffect e.g., Sedation, Stereotypy CheckDose1 Is dose appropriate? Review literature. NoEffect->CheckDose1 CheckDose2 Is dose too high? AdverseEffect->CheckDose2 CheckTime Is timing correct? (e.g., >30 min post-IP) CheckDose1->CheckTime Yes IncreaseDose Action: Consider increasing dose. CheckDose1->IncreaseDose No CheckPurity Is compound pure/stable? CheckTime->CheckPurity Yes CheckVehicle Are there vehicle effects? CheckDose2->CheckVehicle No DecreaseDose Action: Decrease dose. CheckDose2->DecreaseDose Yes

References

Technical Support Center: Minimizing Off-Target Effects of Fluoroethylnormemantine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fluoroethylnormemantine (FENM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (FENM) and what is its primary mechanism of action?

A1: this compound (FENM) is a novel, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist derived from memantine (B1676192).[1][2] Its primary mechanism of action is the blockade of NMDA receptors in the central nervous system, which modulates glutamatergic neurotransmission.[3] This action is believed to underlie its therapeutic potential in conditions associated with excessive glutamate (B1630785) activity.

Q2: What are the known on-target effects of FENM?

A2: As an NMDA receptor antagonist, FENM has demonstrated antidepressant and prophylactic efficacy in preclinical models of stress-induced maladaptive behavior.[4][5] It has been shown to attenuate learned fear and decrease behavioral despair.[4][6] A key on-target effect is the attenuation of large-amplitude AMPA receptor-mediated bursts in the hippocampus, a mechanism it shares with (R,S)-ketamine.[4][7]

Q3: What is known about the off-target effects of FENM?

A3: FENM is reported to have a favorable off-target profile compared to its parent compound, memantine, and other NMDA receptor antagonists like (R,S)-ketamine.[6] One study using in vitro radioligand binding assays at a concentration of 1 x 10⁻⁷ M showed that FENM did not significantly bind to a panel of other receptors, indicating high selectivity for the NMDA receptor.[5] However, a separate safety profiling study on 87 targets suggested the existence of a major secondary target at higher concentrations, though the specifics of this target were not disclosed.[6][8]

Q4: How does FENM's side effect profile compare to memantine and ketamine?

A4: Preclinical studies indicate that FENM has fewer nonspecific side effects than memantine and (R,S)-ketamine.[6] Unlike memantine, FENM has been shown not to produce nonspecific side effects or alter sensorimotor gating and locomotion.[2] A significant difference from (R,S)-ketamine is that FENM does not increase the expression of the immediate early gene c-fos in the ventral hippocampus (vCA3), suggesting a more targeted downstream signaling effect.[4][6][9]

Q5: At what concentrations should I be concerned about potential off-target effects?

A5: While FENM shows high selectivity at 100 nM, off-target effects may become a consideration at higher concentrations.[5][6][8] Researchers should always perform dose-response experiments to determine the optimal concentration for their specific model that maximizes on-target effects while minimizing potential off-targets.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected cellular phenotype not consistent with NMDA receptor antagonism. Off-target activity at higher concentrations.1. Perform a dose-response curve to identify the minimum effective concentration. 2. Conduct a selectivity screen against a panel of receptors and kinases (see Protocol 1). 3. Compare the phenotype with that of other NMDA receptor antagonists with different chemical scaffolds.
Inconsistent results between experimental replicates. Compound instability or precipitation in media.1. Visually inspect media for any signs of precipitation. 2. Assess the stability of FENM under your specific experimental conditions (e.g., temperature, pH, media components). 3. Prepare fresh stock solutions for each experiment.
Observed effects on neuronal activity not mediated by NMDA receptors. Modulation of other ion channels or receptors.1. Use whole-cell patch-clamp electrophysiology to investigate effects on other ion channels (see Protocol 2 for AMPA receptor currents). 2. Include specific antagonists for other potential targets to see if the observed effect is blocked.
Discrepancy between in vitro and in vivo results. Pharmacokinetic or metabolic factors.1. Characterize the pharmacokinetic profile of FENM in your animal model. 2. Investigate potential active metabolites that may have a different target profile.

Data on FENM Selectivity

The following table summarizes the available data on the selectivity of this compound.

Target Class Screening Method Concentration Result Reference
Broad Receptor PanelIn vitro radioligand binding1 x 10⁻⁷ MNo significant binding to other receptors detected.[5]
87 Target Safety PanelNot specifiedNot specifiedIndicated a major secondary target at higher doses (data not shown).[6][8]

Experimental Protocols

Protocol 1: Assessing Off-Target Binding with Competitive Radioligand Binding Assays

Objective: To determine the binding affinity of FENM for a panel of off-target receptors.

Methodology: This protocol is a generalized procedure. Specific radioligands, buffers, and incubation times will need to be optimized for each target.

Materials:

  • Test Compound: this compound (FENM)

  • Radioligand: A specific radiolabeled ligand for the target of interest (e.g., [³H]-prazosin for α1 adrenergic receptors).

  • Tissue/Cell Membranes: Prepared from tissues or cells expressing the target receptor.

  • Binding Buffer: Specific to the receptor being assayed.

  • Wash Buffer: Ice-cold binding buffer.

  • Non-specific Binding Control: A high concentration of a non-labeled ligand for the target receptor.

  • 96-well filter plates (e.g., GF/C)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer. Centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Membrane preparation, radioligand, and binding buffer.

    • Non-specific Binding (NSB): Membrane preparation, radioligand, and a saturating concentration of the unlabeled competitor.

    • Test Compound: Membrane preparation, radioligand, and serial dilutions of FENM.

  • Incubation: Incubate the plate at an appropriate temperature and for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of FENM.

    • Determine the IC₅₀ value (the concentration of FENM that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology to Measure AMPA Receptor-Mediated Currents

Objective: To assess the effect of FENM on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).

Methodology: This protocol is adapted for recording from hippocampal neurons in brain slices.

Materials:

  • Brain slicing equipment (vibratome)

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂/5% CO₂

  • Internal solution for the patch pipette (containing Cs-gluconate or similar)

  • Patch-clamp amplifier and data acquisition system

  • Microscope with DIC optics

  • Bipolar stimulating electrode

  • This compound (FENM)

Procedure:

  • Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) containing the hippocampus in ice-cold, oxygenated aCSF. Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF. Visualize neurons using the microscope.

  • Whole-Cell Patching: Obtain a whole-cell patch-clamp recording from a neuron (e.g., a CA1 pyramidal neuron).

  • Recording AMPA EPSCs:

    • Voltage-clamp the neuron at a holding potential of -70 mV to isolate AMPA receptor-mediated currents (NMDA receptors are blocked by Mg²⁺ at this potential).

    • Place a stimulating electrode in the Schaffer collaterals to evoke synaptic responses.

    • Deliver brief electrical stimuli to elicit EPSCs.

  • FENM Application: After obtaining a stable baseline of evoked AMPA EPSCs, perfuse the slice with aCSF containing the desired concentration of FENM.

  • Data Acquisition: Record EPSCs before, during, and after FENM application.

  • Data Analysis:

    • Measure the peak amplitude of the AMPA EPSCs.

    • Compare the average amplitude of EPSCs in the presence of FENM to the baseline amplitude to determine the effect of the compound.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment radioligand Competitive Radioligand Binding Assay off_target_id Identify Potential Off-Targets radioligand->off_target_id patch_clamp Patch-Clamp Electrophysiology on_target_validation Validate On-Target Efficacy patch_clamp->on_target_validation behavioral Behavioral Assays (e.g., Forced Swim Test) behavioral->on_target_validation locomotor Locomotor Activity side_effect_profile Assess Side Effect Profile locomotor->side_effect_profile fenm This compound (FENM) fenm->radioligand fenm->patch_clamp fenm->behavioral fenm->locomotor data_analysis Data Analysis and Interpretation off_target_id->data_analysis on_target_validation->data_analysis side_effect_profile->data_analysis

Experimental workflow for assessing FENM's on- and off-target effects.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal glutamate Glutamate nmda_r NMDA Receptor glutamate->nmda_r Activates ampa_r AMPA Receptor glutamate->ampa_r Activates ca_influx Ca²⁺ Influx nmda_r->ca_influx Mediates bursts Large-Amplitude AMPA-R Bursts ampa_r->bursts Contributes to downstream Downstream Signaling ca_influx->downstream fenm FENM fenm->nmda_r Blocks fenm->bursts Attenuates

Simplified signaling pathway of FENM at the glutamatergic synapse.

troubleshooting_logic start Unexpected Experimental Outcome with FENM is_dose_dependent Is the effect dose-dependent? start->is_dose_dependent is_reproducible Is the effect reproducible with pure NMDA antagonists? is_dose_dependent->is_reproducible Yes troubleshoot_protocol Troubleshoot Experimental Protocol (e.g., compound stability) is_dose_dependent->troubleshoot_protocol No off_target Potential Off-Target Effect is_reproducible->off_target No on_target Likely On-Target Effect (Consider downstream signaling) is_reproducible->on_target Yes perform_screen Perform Off-Target Screening off_target->perform_screen

Troubleshooting logic for unexpected experimental outcomes with FENM.

References

Fluoroethylnormemantine stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fluoroethylnormemantine

This technical support center provides guidance on the stability and proper storage of this compound for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

While specific stability studies on this compound are not publicly available, general best practices for storing research chemicals should be followed.[1][2][3][4][5] Solid this compound should be stored in a tightly sealed, clearly labeled container.[3][4] To minimize degradation, it is advisable to protect it from light and moisture. Storage in a cool, dry place, such as a desiccator at room temperature, is recommended for long-term storage. For more sensitive compounds, storage at 4°C or -20°C can be considered.[1]

Q2: How should I store solutions of this compound?

Stock solutions should be stored in tightly sealed vials to prevent solvent evaporation and contamination. Based on stability data for its parent compound, memantine (B1676192), it is recommended to store solutions at refrigerated temperatures (2-8°C).[6] For longer-term storage, aliquoting and freezing at -20°C or -80°C is a common practice to prevent repeated freeze-thaw cycles that can degrade the compound.[1]

Q3: Is this compound, like other adamantane (B196018) derivatives, generally stable?

Yes, the adamantane moiety is known for its rigidity and is incorporated into drug molecules to enhance their stability.[7][8][9][10] Adamantane itself is the most stable isomer of C10H16 and possesses high thermal stability.[11] This structural feature generally imparts good chemical and metabolic stability to its derivatives.[10]

Q4: What is the expected stability of this compound in aqueous solutions?

Specific data for this compound is not available. However, studies on memantine, a closely related compound, can provide some insight. An extemporaneously prepared oral liquid of memantine (0.166 mg/mL in deionized water) was found to be stable for up to 7 days at room temperature (25°C) and for up to 28 days when refrigerated (2°C).[6] Another study showed memantine stock solutions to be stable for 7 days at 4°C.[12] Furthermore, memantine demonstrated no degradation when stored at 4°C and -20°C for up to 6 months.[13][14]

Troubleshooting Guide

Issue 1: I am observing inconsistent results in my experiments using a this compound solution.

  • Possible Cause: The compound may have degraded in solution.

  • Troubleshooting Steps:

    • Preparation of Fresh Solution: Prepare a fresh stock solution from the solid compound. Compare the results obtained with the fresh solution to those from the older solution.

    • Storage of Solutions: Ensure that stock solutions are stored properly. For short-term use, refrigeration at 2-8°C is recommended. For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid multiple freeze-thaw cycles.

    • Solvent Purity: Verify the purity and stability of the solvent used to prepare the solution.

Issue 2: My solid this compound has changed in appearance (e.g., color, clumping).

  • Possible Cause: This could indicate degradation due to improper storage, such as exposure to light, moisture, or heat.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light, and in a cool, dry environment.

    • Analytical Verification: If you have access to analytical instrumentation (e.g., HPLC, LC-MS), you can assess the purity of the compound.

    • Procure a New Batch: If degradation is suspected, it is best to use a new, uncompromised batch of the compound for your experiments to ensure data integrity.

Issue 3: I am seeing unexpected peaks in my chromatogram when analyzing this compound.

  • Possible Cause: These peaks could be impurities from the synthesis or degradation products.

  • Troubleshooting Steps:

    • Analyze a Fresh Sample: Prepare and analyze a freshly prepared sample from the solid compound to see if the unexpected peaks are still present.

    • Forced Degradation Study: To understand the degradation profile, you can perform a forced degradation study by subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light. This can help identify potential degradation products.

    • Consult Supplier: Contact the supplier of the compound for the certificate of analysis and any available stability data.

Data Presentation

Table 1: Summary of Memantine Stability Studies

Compound FormConcentrationStorage ConditionDurationStability OutcomeReference
Oral Liquid0.166 mg/mLRoom Temperature (25°C)7 daysStable[6]
Oral Liquid0.166 mg/mLRefrigerated (2°C)28 daysStable[6]
Stock SolutionNot specifiedRefrigerated (4°C)7 daysNo significant changes[12]
SolidNot applicable4°C and -20°C6 monthsNo degradation observed[13][14]

Experimental Protocols

Protocol 1: General Workflow for Assessing Solution Stability

This protocol outlines a general approach to assess the stability of a this compound solution over time.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Initial Analysis (Time 0): Immediately after preparation, analyze the solution using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the initial concentration and purity. This will serve as the baseline.

  • Storage: Divide the remaining solution into aliquots and store them under the desired conditions (e.g., room temperature, 4°C, -20°C), protected from light.

  • Time-Point Analysis: At predefined time points (e.g., 24 hours, 48 hours, 7 days, 14 days, 28 days), retrieve an aliquot from each storage condition.

  • Sample Analysis: Allow the sample to reach room temperature and analyze it using the same analytical method as in step 2.

  • Data Comparison: Compare the concentration and purity of the stored samples to the initial (Time 0) sample. A significant decrease in concentration or the appearance of new peaks may indicate degradation.

Visualizations

G Experimental Workflow for Solution Stability A Prepare Stock Solution B Initial Analysis (Time 0) A->B C Store Aliquots at Different Conditions B->C D Analyze at Predefined Time Points C->D E Compare with Time 0 Data D->E F Assess Stability E->F

Caption: A general workflow for conducting a solution stability study.

G Hypothetical Degradation Pathway cluster_0 Stress Conditions Heat Heat A This compound Heat->A Light Light Light->A Acid/Base Acid/Base Acid/Base->A Oxidation Oxidation Oxidation->A B Degradation Product 1 A->B e.g., Hydrolysis C Degradation Product 2 A->C e.g., Oxidation

Caption: A hypothetical degradation pathway for this compound.

References

Navigating Chronic FENM Studies: A Guide to Administration Routes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers and drug development professionals embarking on chronic studies involving Fluoroethylnormemantine (FENM), selecting the appropriate administration route is a critical step that can significantly impact experimental outcomes. This guide provides detailed information on common administration routes for FENM in preclinical models, troubleshooting advice, and answers to frequently asked questions to ensure the successful execution of your long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and convenient method for chronic FENM administration in mice?

A1: For long-term studies, administration of FENM in the drinking water is a widely used and non-invasive method that reduces animal stress.[1] This approach allows for continuous exposure to the compound.

Q2: How do I choose between oral, subcutaneous, and intraperitoneal administration for my chronic study?

A2: The choice of administration route depends on several factors, including the specific goals of your study, the required dosing regimen, and the desired pharmacokinetic profile.

  • Oral (in drinking water): Ideal for continuous, non-invasive dosing in long-term studies. It mimics the clinical route of administration for many drugs.

  • Subcutaneous (SC) Infusion: Provides a continuous and controlled release of FENM, which can be advantageous for maintaining stable plasma concentrations. This method bypasses the gastrointestinal tract and first-pass metabolism.

  • Intraperitoneal (IP) Injection: Suitable for intermittent dosing regimens. While effective, it is more invasive than oral administration and may cause stress with repeated injections.

Q3: Is there a significant difference in bioavailability between the different administration routes for FENM?

A3: While direct comparative bioavailability studies for FENM are not extensively published, one study noted that at the doses tested, FENM did not show markedly different bioavailability parameters compared to its parent compound, memantine (B1676192).[2] For memantine in mice, intraperitoneal administration has been shown to be a viable route.[3] Another study successfully utilized chronic subcutaneous infusion of FENM, suggesting good systemic exposure via this route.[4] Generally, parenteral routes like subcutaneous and intraperitoneal administration are expected to have higher bioavailability than oral administration by avoiding first-pass metabolism.

Q4: How stable is FENM in drinking water for oral administration?

A4: Currently, there is no publicly available data specifically detailing the stability of FENM in aqueous solutions for animal studies. As a general good practice for compounds administered in drinking water, it is recommended to prepare fresh solutions regularly to minimize potential degradation. The frequency of solution changes should be determined by pilot stability studies if possible.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Variable drug intake with oral administration in drinking water. - Altered taste of the medicated water leading to reduced consumption.- Individual differences in water consumption among animals.- Conduct a taste preference test with different concentrations of FENM to determine the palatability threshold.- Consider adding a sweetener (e.g., saccharin) to the drinking water to mask any unpleasant taste.- Monitor water intake for each cage and individual animal where possible.
Precipitation of FENM in the drinking water. - Poor solubility of FENM in water at the desired concentration.- Interaction with minerals or other substances in the water.- Prepare a stock solution of FENM in a suitable vehicle (e.g., a small amount of DMSO, followed by dilution in water) before adding it to the drinking water. Ensure the final concentration of the vehicle is non-toxic.- Use purified or distilled water for preparing the solutions.- Prepare fresh solutions more frequently.
Skin irritation or inflammation at the subcutaneous injection/infusion site. - High concentration or inappropriate pH of the FENM solution.- Reaction to the vehicle used for dissolution.- Improper injection technique or repeated injections at the same site.- Ensure the FENM solution is formulated at a physiological pH.- Use a biocompatible vehicle for subcutaneous administration.- Rotate the injection/infusion sites to minimize local irritation.- Ensure proper aseptic technique during administration.
Inconsistent results with intraperitoneal injections. - Inconsistent injection placement (e.g., into the gastrointestinal tract or adipose tissue).- Stress from repeated handling and injections affecting the experimental outcome.- Ensure proper training on intraperitoneal injection techniques to ensure consistent delivery into the peritoneal cavity.- Handle animals gently and consistently to minimize stress.- Consider alternative, less invasive routes like oral or subcutaneous administration for long-term studies.

Quantitative Data Summary

Direct comparative pharmacokinetic data for FENM across different administration routes is limited. However, based on studies with FENM and its parent compound memantine, the following table provides a qualitative comparison and general expectations.

Parameter Oral (in Drinking Water) Subcutaneous (SC) Infusion Intraperitoneal (IP) Injection
Bioavailability Lower to moderateHighHigh
Dosing Regimen ContinuousContinuousIntermittent
Invasiveness Non-invasiveMinimally invasiveInvasive
Animal Stress LowLow to moderateModerate to high (with repeated injections)
Control over Dose Dependent on water intakeHighHigh

Experimental Protocols

Oral Administration of FENM in Drinking Water

Objective: To administer FENM chronically to mice via their drinking water.

Materials:

  • This compound (FENM) powder

  • Distilled water

  • Drinking bottles with sipper tubes

  • Graduated cylinders and beakers

  • Magnetic stirrer and stir bar

  • Scale

Procedure:

  • Calculate the required FENM concentration: Based on the average daily water consumption of the mice (typically 3-5 mL for an adult mouse) and the target daily dose (e.g., in mg/kg), calculate the concentration of FENM needed in the drinking water.

  • Prepare the FENM solution:

    • Weigh the required amount of FENM powder.

    • In a beaker, dissolve the FENM powder in a small volume of a suitable solvent if necessary (e.g., DMSO), and then bring it to the final volume with distilled water. Ensure the final vehicle concentration is safe for chronic consumption. If FENM is water-soluble, it can be directly dissolved in distilled water.

    • Use a magnetic stirrer to ensure the FENM is completely dissolved.

  • Fill the drinking bottles: Fill the drinking bottles with the prepared FENM solution.

  • Monitor water consumption: Measure the volume of water consumed per cage daily to estimate the actual dose of FENM ingested by the animals.

  • Prepare fresh solutions: It is recommended to prepare fresh FENM solutions at least twice a week to ensure stability and potency.

Subcutaneous (SC) Infusion of FENM

Objective: To deliver a continuous and controlled dose of FENM via subcutaneous infusion.

Materials:

  • This compound (FENM)

  • Sterile, biocompatible vehicle (e.g., saline, polyethylene (B3416737) glycol)

  • Osmotic minipumps

  • Surgical instruments for implantation

  • Anesthesia and analgesics

  • Clippers and surgical scrub

Procedure:

  • Prepare the FENM solution: Dissolve FENM in a sterile, biocompatible vehicle at the concentration required to achieve the desired daily dose, based on the minipump's flow rate and duration.

  • Fill the osmotic minipumps: Following the manufacturer's instructions, aseptically fill the osmotic minipumps with the prepared FENM solution.

  • Surgical implantation:

    • Anesthetize the mouse.

    • Shave and surgically prep the dorsal subcutaneous space.

    • Make a small incision and create a subcutaneous pocket.

    • Insert the filled osmotic minipump into the pocket.

    • Close the incision with sutures or surgical clips.

  • Post-operative care: Administer analgesics as required and monitor the animal for recovery and any signs of discomfort or inflammation at the implantation site.

Intraperitoneal (IP) Injection of FENM

Objective: To administer a precise dose of FENM via intraperitoneal injection.

Materials:

  • This compound (FENM)

  • Sterile vehicle (e.g., saline)

  • Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)

  • Animal scale

Procedure:

  • Prepare the FENM solution: Dissolve FENM in a sterile vehicle to the desired concentration.

  • Dose calculation: Weigh the mouse and calculate the exact volume of the FENM solution to be injected based on the target dose (mg/kg).

  • Animal restraint: Properly restrain the mouse to expose the abdominal area.

  • Injection:

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate incorrect placement.

    • Inject the calculated volume of the FENM solution into the peritoneal cavity.

  • Monitor the animal: Observe the animal for any immediate adverse reactions after the injection.

Visualization of FENM's Mechanism of Action

FENM is an antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its neuroprotective effects are believed to be mediated through the preferential inhibition of extrasynaptic NMDA receptors, which are linked to cell death pathways, while sparing the activity of synaptic NMDA receptors that promote neuronal survival.

FENM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate synaptic_NMDAR Synaptic NMDAR Glutamate->synaptic_NMDAR Activates extrasynaptic_NMDAR Extrasynaptic NMDAR Glutamate->extrasynaptic_NMDAR Activates FENM FENM FENM->extrasynaptic_NMDAR Inhibits Ca_synaptic Ca²⁺ synaptic_NMDAR->Ca_synaptic Influx Ca_extrasynaptic Ca²⁺ extrasynaptic_NMDAR->Ca_extrasynaptic Influx CREB CREB Ca_synaptic->CREB Activates Akt Akt Ca_synaptic->Akt Activates Cell_Death Cell Death Pathways Ca_extrasynaptic->Cell_Death Activates BDNF BDNF CREB->BDNF Upregulates Bcl2 Bcl-2 Akt->Bcl2 Upregulates Neuronal_Survival Neuronal Survival and Neuroprotection BDNF->Neuronal_Survival Bcl2->Neuronal_Survival

Caption: FENM's neuroprotective signaling pathway.

This diagram illustrates how FENM is thought to exert its neuroprotective effects by selectively inhibiting extrasynaptic NMDA receptors, thereby blocking downstream cell death pathways, while allowing synaptic NMDA receptors to promote neuronal survival through the activation of CREB and Akt signaling.

References

Addressing variability in FENM animal study results

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address and minimize variability in animal studies involving Functionalized Engineered Nanomaterials (FENMs).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in FENM animal studies?

A1: Variability in FENM animal studies can arise from three main areas: the physicochemical properties of the FENM itself, the experimental animal model, and the experimental procedures. Inconsistent FENM synthesis and characterization, physiological differences between animals (age, sex, health status), and inconsistent administration or analysis techniques can all contribute to divergent results.

Q2: How can I ensure my FENM formulation is consistent between experiments?

A2: Comprehensive characterization of every batch of FENM is critical. This includes assessing size, charge, purity, and agglomeration state. It is also crucial to standardize the dispersion protocol and ensure the vehicle (the solution the FENM is suspended in) does not interfere with the FENM's properties or the biological system.

Q3: What is the "protein corona," and how does it affect my results?

A3: When FENMs are introduced into a biological fluid like blood, proteins and other biomolecules rapidly adsorb to their surface, forming a "protein corona." This corona can alter the FENM's size, charge, and agglomeration state, ultimately dictating its biological identity and how it interacts with cells. Variability in the protein corona between animals can lead to different biodistribution and toxicity profiles.

Q4: How important is the route of administration in FENM studies?

A4: The route of administration (e.g., intravenous, intraperitoneal, oral) is a critical parameter that significantly influences the biodistribution, efficacy, and toxicity of FENMs. The chosen route should be consistent across all animals in a study group and should be relevant to the intended clinical application. Minor variations in administration technique can lead to significant differences in outcomes.

Troubleshooting Guides

Issue 1: High Variability in Biodistribution Data

You've completed an in-vivo study, but the amount of FENM detected in target organs varies significantly between animals in the same group.

Start High Variability in Biodistribution Data CheckFENM Review FENM Characterization Data (Size, Charge, Agglomeration) Start->CheckFENM CheckAdmin Verify Administration Protocol (Volume, Rate, Technique) Start->CheckAdmin CheckAnimal Assess Animal Model Consistency (Age, Sex, Health Status) Start->CheckAnimal InconsistentFENM Inconsistent FENM Properties Across Batches/Samples? CheckFENM->InconsistentFENM InconsistentAdmin Inconsistent Administration Technique? CheckAdmin->InconsistentAdmin InconsistentAnimal Significant Differences Between Animals? CheckAnimal->InconsistentAnimal InconsistentFENM->CheckAdmin No SolutionFENM Re-synthesize/purify FENM. Implement stricter QC. InconsistentFENM->SolutionFENM Yes InconsistentAdmin->CheckAnimal No SolutionAdmin Retrain staff on administration. Use administration aids. InconsistentAdmin->SolutionAdmin Yes InconsistentAnimal->Start No, consult statistician SolutionAnimal Refine animal inclusion/exclusion criteria. Increase n-number. InconsistentAnimal->SolutionAnimal Yes

Caption: Troubleshooting workflow for variable biodistribution.

  • Inconsistent FENM Characterization: The size, charge, or agglomeration state of the FENM may have varied between doses.

    • Solution: Perform characterization (e.g., DLS, TEM, zeta potential) on the exact formulation administered to the animals, not just the stock solution. Ensure the dispersion protocol is rigorously followed.

  • Variable Administration Technique: Small differences in injection speed, volume, or location can lead to different clearance and distribution patterns.

    • Solution: Standardize the administration protocol. For intravenous injections, consider using a syringe pump for a consistent infusion rate. Ensure all personnel are trained on the same technique.

  • Formation of a Variable Protein Corona: The composition of the protein corona can differ between animals due to their unique physiological states.

    • Solution: While difficult to control, pre-coating the FENM with specific proteins (e.g., albumin) can sometimes stabilize the nanoparticle and lead to more consistent in-vivo behavior.

Issue 2: Unexpected Inflammatory Response or Toxicity

The FENM was designed to be biocompatible, but you are observing a significant and variable inflammatory response or toxicity in your animal model.

Many nanomaterials can trigger an inflammatory response through the activation of the NLRP3 inflammasome. Variability can be introduced if some batches of your FENM have higher levels of endotoxin (B1171834) contamination.

cluster_cell Macrophage FENM FENM Phagocytosis Phagocytosis FENM->Phagocytosis Endotoxin Endotoxin (Contaminant) TLR4 TLR4 Endotoxin->TLR4 NFkB NF-κB Activation (Priming Signal) TLR4->NFkB IL1b Pro-IL-1β → IL-1β (Inflammatory Cytokine) NFkB->IL1b Transcription Lysosome Lysosomal Rupture Phagocytosis->Lysosome NLRP3 NLRP3 Inflammasome Assembly (Activation Signal) Lysosome->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 Casp1->IL1b

Caption: FENM-induced NLRP3 inflammasome activation pathway.

  • Endotoxin Contamination: Lipopolysaccharide (LPS or endotoxin) from bacteria is a potent activator of the immune system. Even trace amounts can cause a strong inflammatory response.

    • Solution: Test every batch of FENM for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. Use endotoxin-free labware and reagents during synthesis and formulation.

  • Unintended Surface Chemistry: The functionalization process may not have been 100% efficient, leaving reactive groups on the FENM surface that can damage cells.

    • Solution: Use surface-sensitive analytical techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm surface chemistry and purity.

  • Physical Damage: FENMs with sharp or irregular shapes can cause physical damage to cell membranes, leading to inflammation.

    • Solution: Use imaging techniques like TEM or SEM to assess the morphology of your FENMs. If morphology is inconsistent, refine the synthesis protocol.

Data Presentation

Clear and detailed reporting of FENM characteristics is essential for reproducibility.

Table 1: Example of Batch-to-Batch FENM Characterization Data

ParameterBatch ABatch BBatch CAcceptance Criteria
Hydrodynamic Diameter (nm) 102.4 ± 3.1105.1 ± 4.599.8 ± 2.9100 ± 10 nm
Polydispersity Index (PDI) 0.15 ± 0.020.17 ± 0.030.14 ± 0.01< 0.2
Zeta Potential (mV) -25.3 ± 1.8-23.9 ± 2.1-26.1 ± 1.5-25 ± 5 mV
Endotoxin Level (EU/mL) < 0.1< 0.1< 0.1< 0.5 EU/mL

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: FENM Characterization by Dynamic Light Scattering (DLS)

This protocol outlines the basic steps for assessing the hydrodynamic diameter and polydispersity index (PDI) of FENMs in solution.

  • Preparation:

    • Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes.

    • Prepare the FENM dispersion in the desired vehicle (e.g., PBS, saline) at the final concentration used for in-vivo administration.

    • Filter the vehicle solution using a 0.22 µm syringe filter to remove any dust or contaminants.

  • Sample Loading:

    • Carefully pipette 1 mL of the FENM dispersion into a clean, dust-free cuvette.

    • Ensure no air bubbles are present in the cuvette.

  • Measurement:

    • Place the cuvette in the instrument's sample holder.

    • Set the measurement parameters: select the correct dispersant (e.g., water), set the equilibration time (e.g., 120 seconds), and the number of measurements (e.g., 3 runs of 10 measurements each).

    • Initiate the measurement.

  • Data Analysis:

    • Analyze the correlation function to obtain the Z-average diameter (hydrodynamic size) and the PDI.

    • A PDI value < 0.2 is generally considered indicative of a monodisperse sample suitable for in-vivo studies.

    • Report the results as mean ± standard deviation from at least three independent measurements.

Protocol 2: General Workflow for an In-Vivo FENM Study

This protocol provides a high-level overview of a typical experimental workflow.

cluster_prep cluster_inlife cluster_analysis A Phase 1: Preparation P1 FENM Synthesis & QC B Phase 2: In-Life I1 FENM Administration (e.g., IV, IP) C Phase 3: Analysis A1 Euthanasia & Necropsy P2 Animal Acclimation (≥ 1 week) P1->P2 P3 Randomization into Study Groups P2->P3 P3->I1 I2 Monitor Animal Health (Weight, Behavior) I1->I2 I3 Sample Collection (e.g., Blood) I2->I3 I3->A1 A2 Organ Collection & Processing A1->A2 A3 Endpoint Analysis (e.g., ICP-MS, H&E) A2->A3

Caption: High-level experimental workflow for FENM animal studies.

FENM Dose-Response Curve Analysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing and troubleshooting FENM (fenretinide) dose-response curve experiments. The information is presented in a clear question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is FENM and what is its primary mechanism of action?

A1: FENM, or fenretinide (B1684555) (N-(4-hydroxyphenyl)retinamide), is a synthetic retinoid derivative of vitamin A.[1][2] Its anti-cancer activity is complex and involves multiple mechanisms. It can act through both retinoid acid receptor (RAR)-dependent and independent pathways.[3] Key mechanisms include the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and ceramides.[2][4] FENM can also inhibit the mTOR signaling pathway.[3]

Q2: How should I prepare and store FENM stock solutions?

A2: FENM is a hydrophobic molecule with poor water solubility.[1] It is soluble in organic solvents like DMSO and ethanol (B145695) at approximately 10 mg/mL.[3] For cell culture experiments, it is recommended to first dissolve FENM in an organic solvent and then dilute it with the aqueous buffer of choice.[3] Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[4] FENM is unstable to light, oxygen, and heat, so it should be stored under an inert gas (like argon) in the dark.[1] Aqueous solutions are not recommended for storage for more than one day.[3]

Q3: What are typical IC50 values for FENM in cancer cell lines?

A3: The IC50 values for FENM can vary significantly depending on the cell line and experimental conditions. Generally, concentrations between 10 and 50 µM are effective in many cancer cell lines.[5] For example, in some aggressive breast cancer, pancreatic cancer, and hepatocellular carcinoma cell lines, IC50 values fall within this range.[5] It is crucial to determine the IC50 value empirically for your specific cell line of interest.

Troubleshooting Guide

This guide addresses common problems encountered during FENM dose-response curve analysis.

Issue 1: Inconsistent or non-reproducible dose-response curves.

Potential Cause Troubleshooting Steps
FENM Precipitation FENM is hydrophobic and can precipitate in aqueous media, especially at high concentrations. Visually inspect your treatment wells for any precipitate. To avoid this, ensure your final solvent concentration (e.g., DMSO) is consistent across all wells and as low as possible. Consider using a vehicle control with the same solvent concentration.
FENM Degradation FENM is sensitive to light, oxygen, and heat.[1] Prepare fresh dilutions from a properly stored stock solution for each experiment. Protect your solutions from light during preparation and incubation.
Variable Cell Seeding Density Inconsistent cell numbers will lead to variability in the final readout. Ensure you have a homogenous single-cell suspension before seeding and use a consistent cell density across all plates.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a multi-well plate can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data or fill them with sterile PBS or media to maintain humidity.

Issue 2: Unexpectedly high or low IC50 values.

Potential Cause Troubleshooting Steps
Serum Interference Components in fetal bovine serum (FBS) can bind to FENM, reducing its effective concentration.[6] Consider reducing the serum concentration during the drug treatment period or performing the assay in serum-free media, if appropriate for your cell line.
Cell Line Resistance Some cell lines may have intrinsic or acquired resistance to FENM. This could be due to the expression of drug efflux pumps or alterations in the signaling pathways targeted by FENM.
Incorrect Assay Endpoint The time point at which you measure cell viability is critical. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing the desired effect of FENM on your cell line.

Issue 3: Artifacts in the dose-response curve.

Potential Cause Troubleshooting Steps
Assay Interference At high concentrations, FENM might interfere with the chemistry of certain viability assays (e.g., MTT reduction).[7] If you observe a U-shaped dose-response curve or other unusual patterns, consider using an alternative viability assay that relies on a different principle (e.g., ATP-based assay or live/dead staining).
Incomplete Solubilization of Formazan (B1609692) (MTT assay) In an MTT assay, incomplete solubilization of the formazan crystals will lead to inaccurate absorbance readings. Ensure complete mixing after adding the solubilization solution. You can visually inspect the wells under a microscope to confirm complete dissolution.
Non-parallel Curves in Comparative Studies When comparing the potency of FENM across different cell lines or conditions, non-parallel dose-response curves can make direct comparison of IC50 values misleading.[8] In such cases, it is important to analyze the curves simultaneously and consider other parameters beyond just the IC50.[8]

Data Presentation

Table 1: Reported IC50 Values of FENM in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HTB-26Breast Cancer (aggressive)10 - 50[5]
PC-3Pancreatic Cancer10 - 50[5]
HepG2Hepatocellular Carcinoma10 - 50[5]
HCT116Colorectal Cancer22.4[5]
OVCAR-5Ovarian Cancer> 1 (significant growth inhibition at 10 µM)[4]

Note: IC50 values are highly dependent on the specific experimental conditions, including incubation time and assay used.

Experimental Protocols

Detailed Methodology for a Standard MTT Cell Viability Assay with FENM

  • Cell Seeding:

    • Harvest and count your cells, ensuring >90% viability.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.[9]

  • FENM Treatment:

    • Prepare a stock solution of FENM (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the FENM stock solution in serum-free or low-serum medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of FENM.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • After incubation, carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of a blank (medium with MTT and solubilization solution, but no cells) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the FENM concentration and fit a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Mandatory Visualizations

FENM_Signaling_Pathway cluster_receptor_dependent Receptor-Dependent cluster_receptor_independent Receptor-Independent FENM FENM RAR RAR FENM->RAR RXR RXR FENM->RXR Mitochondria Mitochondria FENM->Mitochondria Ceramide Ceramide Accumulation FENM->Ceramide FENM->Inhibition Gene_Expression Altered Gene Expression RAR->Gene_Expression RXR->Gene_Expression Apoptosis_RD Apoptosis Gene_Expression->Apoptosis_RD ROS ROS Generation Mitochondria->ROS Apoptosis_RI Apoptosis ROS->Apoptosis_RI Ceramide->Apoptosis_RI mTOR mTOR Pathway Inhibition->mTOR

Caption: Simplified signaling pathways of FENM leading to apoptosis.

Experimental_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding overnight_incubation Overnight Incubation cell_seeding->overnight_incubation fenm_treatment FENM Treatment (Serial Dilutions) overnight_incubation->fenm_treatment incubation_period Incubation (24-72h) fenm_treatment->incubation_period viability_assay Cell Viability Assay (e.g., MTT) incubation_period->viability_assay data_acquisition Data Acquisition (Plate Reader) viability_assay->data_acquisition data_analysis Data Analysis (IC50 Calculation) data_acquisition->data_analysis end End data_analysis->end

Caption: General experimental workflow for FENM dose-response analysis.

Troubleshooting_Logic start Inconsistent Dose-Response Curve check_precipitation Check for FENM Precipitation start->check_precipitation check_reagents Verify Reagent Stability & Prep. start->check_reagents check_seeding Confirm Consistent Cell Seeding start->check_seeding optimize_solvent Optimize Solvent Concentration check_precipitation->optimize_solvent use_fresh_reagents Use Freshly Prepared Reagents check_reagents->use_fresh_reagents standardize_seeding Standardize Seeding Protocol check_seeding->standardize_seeding

Caption: A logical decision tree for troubleshooting inconsistent results.

References

Ensuring specific binding of [18F]-FENM in PET imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the specific binding of [18F]-FENM in Positron Emission Tomography (PET) imaging.

Frequently Asked Questions (FAQs)

Q1: What is the primary binding target of [18F]-FENM?

[18F]-FENM is a radiolabeled analog of memantine (B1676192) and acts as a weak non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Its primary binding site is within the ion channel of the NMDA receptor complex.

Q2: What is the expected biodistribution of [18F]-FENM in preclinical models?

In rats, [18F]-FENM demonstrates brain uptake, stabilizing approximately 40 minutes after injection, with about 0.4% of the injected dose localizing in the brain.[1] The tracer is poorly metabolized and remains stable in plasma, similar to its parent compound, memantine.[1]

Q3: How can I assess the specific binding of [18F]-FENM in my PET study?

The most effective method to assess specific binding is to perform a blocking study. This involves pre-administering a known NMDA receptor antagonist, such as ketamine, before injecting [18F]-FENM. A significant reduction in the PET signal in the region of interest after the blocking agent is administered indicates specific binding. A low level of non-specific binding has been observed for [18F]-FENM when the phencyclidine binding sites within the NMDA receptor were blocked with ketamine.[1]

Q4: What are some common causes of high non-specific binding with PET tracers?

High non-specific binding can arise from several factors, including the physicochemical properties of the tracer (e.g., high lipophilicity), interactions with off-target proteins, or issues with the experimental protocol. For neuroreceptor imaging, binding to other receptors or transporters can also contribute to non-specific signal.

Troubleshooting Guide: High Non-Specific Binding of [18F]-FENM

This guide provides potential causes and solutions for issues you may encounter during your [18F]-FENM PET imaging experiments.

Issue Potential Cause Recommended Solution
High background signal throughout the brain Suboptimal uptake time. The PET signal of [18F]-FENM in the rat brain stabilizes around 40 minutes post-injection.[1] Ensure your imaging protocol allows for sufficient time for the tracer to clear from non-target tissues.
Radiochemical impurity. Verify the radiochemical purity of the [18F]-FENM injection. Impurities can lead to altered biodistribution and increased non-specific binding.
Incorrect formulation. Ensure the formulation of the radiotracer is appropriate for in vivo administration and does not contain components that could interfere with binding.
Unexpectedly high uptake in a specific brain region not rich in NMDA receptors Off-target binding. While [18F]-FENM is designed for NMDA receptors, off-target binding can occur. Conduct a blocking study with a specific NMDA receptor antagonist like ketamine to confirm target engagement.[1]
Pathophysiological changes in the animal model. Consider whether the animal model exhibits changes in physiology or protein expression that could lead to unexpected tracer accumulation.
Inconsistent results between subjects Variability in animal physiology. Ensure consistency in animal age, weight, and physiological state (e.g., fasting, anesthesia).
Inconsistent administration of tracer or blocking agent. Standardize injection procedures to ensure accurate and consistent dosing.

Experimental Protocols

Protocol for a Blocking Study to Confirm Specific Binding of [18F]-FENM

This protocol outlines a typical blocking study to differentiate specific from non-specific binding of [18F]-FENM.

1. Animal Preparation:

  • Acclimate animals to the imaging environment to reduce stress.

  • Fast animals for 4-6 hours prior to the study to ensure consistent metabolic state.

  • Anesthetize the animal using a consistent and appropriate method (e.g., isoflurane).

2. Blocking Agent Administration:

  • Divide animals into two groups: a control group and a blocking group.

  • Administer the blocking agent (e.g., ketamine) to the blocking group via an appropriate route (e.g., intravenous) at a predetermined time before [18F]-FENM injection. The dose and timing should be optimized based on the pharmacokinetics of the blocking agent.

  • Administer a vehicle control to the control group.

3. Radiotracer Administration:

  • Administer a known activity of [18F]-FENM intravenously to both groups.

4. PET Imaging:

  • Acquire dynamic or static PET images over a specified period. Based on rat data, imaging should commence around 40 minutes post-injection to allow for signal stabilization.[1]

5. Data Analysis:

  • Reconstruct PET images and co-register with an anatomical imaging modality (e.g., MRI or CT) if available.

  • Define regions of interest (ROIs) in the brain known to have high NMDA receptor density.

  • Quantify tracer uptake in the ROIs for both groups (e.g., as Standardized Uptake Value, SUV).

  • Calculate the percentage of blocking by comparing the uptake in the blocked group to the control group. A significant reduction in uptake in the blocked group confirms specific binding.

Visualizations

Below are diagrams illustrating key experimental workflows and concepts.

Experimental_Workflow cluster_prep Animal Preparation cluster_groups Group Assignment cluster_admin Administration cluster_imaging PET Imaging cluster_analysis Data Analysis acclimation Acclimation fasting Fasting (4-6h) acclimation->fasting anesthesia Anesthesia fasting->anesthesia control Control Group anesthesia->control blocking Blocking Group anesthesia->blocking vehicle Vehicle Injection control->vehicle blocker Blocking Agent (e.g., Ketamine) blocking->blocker tracer [18F]-FENM Injection vehicle->tracer blocker->tracer acquisition Image Acquisition (e.g., 40 min p.i.) tracer->acquisition reconstruction Image Reconstruction acquisition->reconstruction roi ROI Definition reconstruction->roi quantification Quantification (e.g., SUV) roi->quantification comparison Comparison & Blocking Calculation quantification->comparison

Caption: Workflow for a blocking study to validate [18F]-FENM specific binding.

Troubleshooting_Logic cluster_protocol Protocol Review cluster_tracer Tracer Quality cluster_binding Binding Specificity cluster_model Animal Model start High Non-Specific Binding Observed uptake_time Check Uptake Time start->uptake_time purity Assess Radiochemical Purity start->purity physiology Evaluate Animal Physiology start->physiology formulation Verify Formulation uptake_time->formulation solution Identify and Address Root Cause formulation->solution blocking_study Perform Blocking Study purity->blocking_study blocking_study->solution physiology->blocking_study

Caption: Decision tree for troubleshooting high non-specific [18F]-FENM binding.

References

Validation & Comparative

A Comparative Analysis of the Antidepressant Effects of Fluoroethylnormemantine and (R,S)-Ketamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antidepressant effects of the novel N-methyl-D-aspartate (NMDA) receptor antagonist, Fluoroethylnormemantine (FENM), and the well-established rapid-acting antidepressant, (R,S)-ketamine. The information presented is based on available preclinical experimental data, with a focus on quantitative outcomes, detailed methodologies, and mechanistic insights.

Executive Summary

This compound (FENM) is a novel NMDA receptor antagonist that has demonstrated antidepressant-like and prophylactic efficacy in preclinical models of stress-induced maladaptive behavior.[1][2][3][4] As a derivative of memantine (B1676192), FENM is being investigated as a potential therapeutic with fewer side effects than (R,S)-ketamine.[3][4][5] (R,S)-ketamine is a well-documented rapid-acting antidepressant effective in treatment-resistant depression, though its use is associated with dissociative and psychotomimetic side effects.[6][7][8][9] This guide compares the two compounds based on their effects in preclinical behavioral assays, their proposed mechanisms of action, and their receptor binding affinities.

Quantitative Data Comparison

The following tables summarize the key quantitative data from preclinical studies involving FENM and (R,S)-ketamine. The primary source for direct comparison is a study that evaluated both compounds in 129S6/SvEv mice.[1][3][4]

Table 1: Receptor Binding Affinity

CompoundReceptor TargetBinding Affinity (Ki)
This compound (FENM)NMDA Receptor3.5 µM[1]
(R,S)-KetamineNMDA Receptor0.53 µM[1]

Table 2: Antidepressant-like Effects in the Forced Swim Test (FST) in Mice

  • Experimental Protocol: Male and female 129S6/SvEv mice were subjected to contextual fear conditioning (CFC) as a stressor. One week later, a single intraperitoneal (i.p.) injection of saline, (R,S)-ketamine (30 mg/kg), or FENM (10, 20, or 30 mg/kg) was administered. The FST was conducted 24 hours (Day 1) and 48 hours (Day 2) after the injection. Immobility time, a measure of behavioral despair, was recorded.[3][4]

Treatment GroupDose (mg/kg)Mean Immobility Time on FST Day 2 (seconds)% Reduction in Immobility vs. Saline
SalineN/A~150N/A
(R,S)-Ketamine30~100[4]~33%
FENM10Not significantly different from saline-
FENM20~75[4]~50%
FENM30~75[4]~50%

Note: The values are approximated from graphical data presented in the source study.[4]

Table 3: Prophylactic Efficacy Against Stress-Induced Behavioral Despair in Mice

  • Experimental Protocol: A single i.p. injection of saline, memantine (10 mg/kg), (R,S)-ketamine (30 mg/kg), or FENM (10, 20, or 30 mg/kg) was administered to 129S6/SvEv mice one week before contextual fear conditioning (CFC). The FST was conducted following the stressor.[4]

Pre-treatment GroupDose (mg/kg)Mean Immobility Time on FST Day 2 (seconds)% Reduction in Immobility vs. Saline
SalineN/A~175N/A
(R,S)-Ketamine30~100[4]~43%
FENM20~110[4]~37%
FENM30~100[4]~43%

Note: The values are approximated from graphical data presented in the source study.[4]

Mechanisms of Action and Signaling Pathways

Both FENM and (R,S)-ketamine are NMDA receptor antagonists, but they exhibit differences in their downstream effects.[1][2]

(R,S)-Ketamine's Mechanism of Antidepressant Action:

(R,S)-ketamine's antidepressant effects are thought to be mediated by a cascade of events following NMDA receptor blockade.[6][7][10] This includes:

  • Increased Glutamate (B1630785) Transmission: Blockade of NMDA receptors on GABAergic interneurons leads to a disinhibition of pyramidal neurons, resulting in a surge of glutamate.[8]

  • AMPA Receptor Activation: The increased glutamate activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[8][11]

  • Activation of Downstream Signaling Pathways: This leads to the activation of key signaling pathways, including the mechanistic target of rapamycin (B549165) (mTOR) and brain-derived neurotrophic factor (BDNF) pathways, which are crucial for synaptogenesis and neural plasticity.[6][11]

ketamine_pathway ketamine (R,S)-Ketamine nmda NMDA Receptor (on GABAergic interneuron) ketamine->nmda Inhibits pyramidal Pyramidal Neuron gaba GABAergic Interneuron gaba->pyramidal Inhibits glutamate Glutamate Release pyramidal->glutamate ampa AMPA Receptor glutamate->ampa Activates bdnf BDNF Release ampa->bdnf mtor mTOR Activation ampa->mtor synaptogenesis Synaptogenesis & Neuroplasticity bdnf->synaptogenesis mtor->synaptogenesis antidepressant Antidepressant Effects synaptogenesis->antidepressant

(R,S)-Ketamine's Antidepressant Signaling Pathway

This compound's Mechanism of Action:

FENM also acts as an NMDA receptor antagonist.[1][3] Preclinical studies have shown that both FENM and (R,S)-ketamine attenuate large-amplitude AMPA receptor-mediated bursts in the ventral hippocampal cornu ammonis 3 (vCA3), suggesting a shared neurobiological mechanism.[1][2][5] However, a key difference observed is that (R,S)-ketamine, but not FENM, increases the expression of the immediate early gene c-fos in the vCA3.[1][2][5] This suggests that while both compounds modulate hippocampal activity, they may do so through distinct intracellular signaling pathways.

fenm_ketamine_comparison cluster_drugs NMDA Receptor Antagonists cluster_effects Downstream Effects in vCA3 ketamine (R,S)-Ketamine cfos ↑ c-fos Expression ketamine->cfos ampa_burst ↓ AMPA Receptor-Mediated Bursts ketamine->ampa_burst fenm This compound fenm->ampa_burst experimental_workflow cluster_prophylactic Prophylactic Treatment Arm cluster_treatment Treatment Arm start Select Mice (129S6/SvEv) drug_pro Administer Drug (FENM or Ketamine) start->drug_pro cfc_treat Contextual Fear Conditioning (Stressor) start->cfc_treat wait_pro Wait 1 Week drug_pro->wait_pro cfc_pro Contextual Fear Conditioning (Stressor) wait_pro->cfc_pro fst_pro Forced Swim Test cfc_pro->fst_pro wait_treat Wait 1 Week cfc_treat->wait_treat drug_treat Administer Drug (FENM or Ketamine) wait_treat->drug_treat fst_treat Forced Swim Test drug_treat->fst_treat

References

Unveiling the Binding Characteristics of Fluoroethylnormemantine at the NMDA Receptor PCP Site: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of Fluoroethylnormemantine (FENM) binding to the phencyclidine (PCP) site of the N-methyl-D-aspartate (NMDA) receptor. This analysis includes a quantitative comparison with established NMDA receptor antagonists, detailed experimental protocols for binding validation, and visual representations of key pathways and workflows.

This compound, a derivative of memantine, has emerged as a compound of interest for its potential therapeutic applications related to neurological and psychiatric disorders.[1][2][3][4][5][6][7][8][9] Validating its interaction with the NMDA receptor, specifically at the PCP site within the ion channel, is crucial for understanding its mechanism of action and guiding further drug development. This guide synthesizes experimental data to offer a clear comparison of FENM's binding properties against well-characterized NMDA receptor antagonists: Ketamine, MK-801, Phencyclidine (PCP), and Memantine.

Quantitative Comparison of Binding Affinities

The binding affinities of FENM and comparator compounds for the NMDA receptor PCP site have been determined through various in vitro assays. The following table summarizes the key quantitative data, including inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values. Lower values indicate higher binding affinity.

CompoundBinding Affinity (Ki)IC50Species/TissueRadioligandReference
This compound (FENM) 3.5 µM6.1 µMRat Brain[18F]-FNM[4][5]
Ketamine~0.32 µM--[3H]MK-801-
MK-801~0.003 - 0.01 µM-Rat Brain[3H]MK-801-
Phencyclidine (PCP)~0.05 - 0.2 µM-Rat Brain[3H]TCP-
Memantine~0.5 - 2 µM-Human/Rat Brain[3H]MK-801-

Note: Ki and IC50 values can vary depending on the experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition. The values presented here are representative examples from the literature.

Experimental Protocols for Binding Validation

The validation of FENM's binding to the NMDA receptor PCP site relies on established experimental techniques. Below are detailed methodologies for two key experiments: competitive radioligand binding assay and whole-cell patch-clamp electrophysiology.

Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound (FENM) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target site (NMDA receptor PCP site).

Objective: To determine the inhibitory constant (Ki) of FENM for the NMDA receptor PCP site.

Materials:

  • Test compound: this compound (FENM)

  • Radioligand: [3H]MK-801 (a high-affinity ligand for the PCP site)

  • Reference compounds: Ketamine, MK-801, PCP, Memantine

  • Tissue source: Rat cortical membranes

  • Binding buffer: 50 mM Tris-HCl, pH 7.4

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat cerebral cortices in ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh binding buffer and repeat the centrifugation step.

    • Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of binding buffer

      • 50 µL of various concentrations of FENM or a reference compound

      • 50 µL of [3H]MK-801 (at a final concentration close to its Kd)

      • 100 µL of the membrane preparation

    • For total binding, add 50 µL of binding buffer instead of the test compound.

    • For non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM MK-801).

    • Incubate the plate at room temperature for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the functional characterization of a compound's effect on the NMDA receptor ion channel activity in living cells.

Objective: To determine the functional antagonism of FENM on NMDA receptor-mediated currents.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2

  • NMDA and glycine (B1666218) (co-agonist)

  • This compound (FENM)

  • Patch-clamp amplifier and data acquisition system

  • Microscope and micromanipulators

Procedure:

  • Cell Preparation:

    • Plate cultured neurons on coverslips.

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Patch-Clamp Recording:

    • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with internal solution.

    • Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Drug Application and Data Acquisition:

    • Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the external solution to evoke an inward current through the NMDA receptors.

    • Once a stable baseline current is established, co-apply FENM at various concentrations with NMDA and glycine.

    • Record the current responses before, during, and after the application of FENM.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of different concentrations of FENM.

    • Calculate the percentage of inhibition of the NMDA-evoked current by FENM at each concentration.

    • Plot the percentage of inhibition against the logarithm of the FENM concentration to determine the IC50 value for the functional antagonism.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the NMDA receptor signaling pathway, the experimental workflow for the competitive radioligand binding assay, and the logical relationship of FENM's binding.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opens Signaling_Cascade Downstream Signaling Ca_ion->Signaling_Cascade Activates FENM This compound FENM->NMDA_Receptor Blocks Channel (PCP Site)

Caption: NMDA receptor signaling pathway and FENM's site of action.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep 1. Membrane Preparation Incubation 3. Incubation (Membranes + Radioligand + FENM/Comparator) Membrane_Prep->Incubation Reagent_Prep 2. Reagent Preparation Reagent_Prep->Incubation Filtration 4. Filtration & Washing Incubation->Filtration Counting 5. Scintillation Counting Filtration->Counting Data_Analysis 6. Data Analysis (IC50 & Ki Determination) Counting->Data_Analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

FENM_Binding_Logic FENM This compound PCP_Site PCP Site (in ion channel) FENM->PCP_Site Binds to NMDA_Receptor NMDA Receptor PCP_Site->NMDA_Receptor Is part of Channel_Block Ion Channel Blockade PCP_Site->Channel_Block Leads to Functional_Antagonism Functional Antagonism Channel_Block->Functional_Antagonism Results in

Caption: Logical relationship of this compound's binding.

References

A Comparative Analysis of the Side Effect Profiles of Fluoroethylnormemantine and Memantine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the side effect profiles of Fluoroethylnormemantine (FENM) and the clinically approved drug, memantine (B1676192). Both compounds are N-methyl-D-aspartate (NMDA) receptor antagonists, a class of drugs investigated for their therapeutic potential in various neurological and psychiatric disorders. While memantine is widely used for the treatment of moderate to severe Alzheimer's disease, FENM is a newer derivative currently in the preclinical stages of development. This comparison synthesizes available data to highlight the potential advantages of FENM in terms of tolerability.

Executive Summary

This compound (FENM), a novel derivative of memantine, has demonstrated a potentially superior side effect profile in preclinical studies when compared to its parent compound. Animal models suggest that FENM is less likely to induce sensorimotor and locomotor disturbances, which are known side effects of memantine.[1][2][3] Clinical data for memantine reveals a range of side effects, including dizziness, headache, and confusion, although it is generally considered well-tolerated.[4][5][6][7] The development of FENM is driven by the hypothesis that it may offer a better therapeutic window with fewer adverse effects.[8][9]

Mechanism of Action: NMDA Receptor Antagonism

Both memantine and FENM exert their effects by acting as uncompetitive antagonists at the NMDA receptor.[10][11][12][13] This receptor is a crucial component of glutamatergic neurotransmission, playing a key role in synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors can lead to excitotoxicity and neuronal damage, a process implicated in neurodegenerative diseases.[11][13]

By blocking the NMDA receptor channel, these drugs prevent excessive influx of calcium ions (Ca2+), thereby mitigating excitotoxicity. The uncompetitive nature of their binding means they only block the channel when it is open, which theoretically allows for normal synaptic transmission while preventing pathological overactivation.

Below is a diagram illustrating the signaling pathway associated with NMDA receptor antagonism.

NMDA_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Ca_Channel Ca2+ Channel NMDA_Receptor->Ca_Channel Opens Normal_Signaling Normal Synaptic Signaling Ca_Channel->Normal_Signaling Modulates to Ca_Influx Excessive Ca2+ Influx Ca_Channel->Ca_Influx Allows Excitotoxicity Excitotoxicity & Neuronal Damage Glutamate->NMDA_Receptor Binds Memantine_FENM Memantine / FENM Memantine_FENM->Ca_Channel Blocks Ca_Influx->Excitotoxicity

Caption: NMDA Receptor Antagonism by Memantine and FENM.

Side Effect Profile Comparison

The following tables summarize the available data on the side effects of memantine from human clinical trials and the preclinical observations for FENM in animal models.

Table 1: Clinically Reported Side Effects of Memantine
Side Effect CategoryCommon Adverse Events (≥5% and > placebo)Other Reported Side Effects
Neurological Dizziness, Headache, ConfusionSomnolence, Hallucinations, Abnormal Gait, Seizures
Gastrointestinal Constipation, DiarrheaVomiting, Nausea, Pancreatitis
Cardiovascular HypertensionHeart Failure
Psychiatric Agitation, Anxiety, DepressionPsychosis
General Fatigue, Pain, Influenza-like symptomsBack pain, Coughing, Shortness of breath, Fainting

Data compiled from multiple clinical trials and drug information sources.[4][5][6][7][14]

Table 2: Preclinical Side Effect Profile of this compound (FENM) vs. Memantine
ParameterThis compound (FENM)Memantine
Sensorimotor Gating No alteration observedAlterations reported
Locomotion No alteration observedAlterations reported
Nonspecific Side Effects Not observedObserved

Data from preclinical studies in rodent models.[1][2][3]

Experimental Protocols

The preclinical assessment of FENM's side effect profile involved a series of behavioral assays in rodents. The methodologies for these key experiments are detailed below.

Paired-Pulse Inhibition (PPI) Test
  • Purpose: To assess sensorimotor gating. Deficits in PPI can be indicative of central nervous system dysfunction.

  • Methodology: Rats were placed in a startle chamber. A series of acoustic stimuli were presented, consisting of a weak prestimulus followed by a strong, startle-inducing stimulus at varying interstimulus intervals. The startle response was measured via a piezoelectric accelerometer. A reduction in the startle response to the strong stimulus when it was preceded by the weak prestimulus is indicative of normal sensorimotor gating. FENM was administered prior to the test to evaluate its effect on this process.[2][3]

Open Field Test
  • Purpose: To evaluate locomotor activity and exploratory behavior.

  • Methodology: Rodents were placed in a novel, open arena. Their movement, including distance traveled and time spent in different zones of the arena, was tracked using an automated system. A reduction in movement can indicate sedative effects, while hyperactivity can suggest stimulatory effects. FENM was administered before placing the animals in the open field.[2][3]

Forced Swim Test
  • Purpose: To assess behavioral despair, an animal model of depression.

  • Methodology: Mice were placed in a cylinder of water from which they could not escape. The duration of immobility was recorded. A decrease in immobility time is interpreted as an antidepressant-like effect. FENM was administered prior to the test.[1][2][3]

Discussion and Future Directions

The available preclinical data suggests that this compound may have a more favorable safety and tolerability profile compared to memantine, particularly concerning motor and sensorimotor side effects.[1][2][3] This could be attributable to subtle differences in its pharmacological properties at the NMDA receptor.[8][9] However, it is crucial to note that these findings are from animal studies and may not directly translate to human subjects.

Further research, including comprehensive toxicology studies and eventually well-controlled clinical trials in humans, is necessary to definitively establish the side effect profile of FENM and to directly compare it to that of memantine. These future studies will be critical in determining if FENM represents a significant therapeutic advancement in the class of NMDA receptor antagonists.

Below is a workflow diagram outlining the proposed progression for FENM development.

FENM_Development Preclinical Preclinical Studies (Animal Models) Tox Toxicology Studies Preclinical->Tox Phase1 Phase I Clinical Trials (Safety & Dosage) Tox->Phase1 Phase2 Phase II Clinical Trials (Efficacy & Side Effects) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-scale Efficacy & Safety) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

References

Comparative Efficacy of FENM in Preclinical Models of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

A note on "Memantine Resistance": A comprehensive review of the scientific literature reveals a notable absence of established in vitro or in vivo models specifically designed to exhibit resistance to memantine (B1676192). The concept of "memantine resistance" is not a well-defined or extensively studied phenomenon, and consequently, no experimental data exists evaluating the efficacy of Fluoroethylnormemantine (FENM) in such models. This guide therefore focuses on the direct comparison of FENM and memantine in standard preclinical models of Alzheimer's Disease (AD), where both compounds have been evaluated.

This compound (FENM) is a novel derivative of memantine, developed as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Like its parent compound, FENM targets the glutamatergic system, which is implicated in the pathophysiology of Alzheimer's disease.[3][4] The primary mechanism of action for both molecules is the blockade of NMDA receptor channels to mitigate excitotoxicity caused by excessive glutamate (B1630785) stimulation, a state believed to contribute to neuronal damage in AD.[4][5]

This guide provides a comparative analysis of FENM and memantine, summarizing available experimental data on their neuroprotective and cognitive-enhancing effects from preclinical studies.

Comparative Efficacy Data

The following table summarizes the quantitative outcomes from key preclinical studies comparing FENM and memantine in mouse models of Alzheimer's Disease. These models are not memantine-resistant but provide the only available data for a direct comparison of the two compounds.

Parameter Animal Model FENM Effect Memantine Effect Key Findings
Spatial Working Memory (Y-Maze)Aβ₂₅₋₃₅-injected MiceSignificant prevention of deficits at 0.03-0.3 mg/kg/day (infusion) and 0.03-0.1 mg/kg (IP injection).[1][6]Significant prevention of deficits at all tested doses (IP injection).[1][6]Both compounds were effective in preventing acute, Aβ-induced memory deficits. FENM showed efficacy across a range of doses and administration routes.[1][6]
Recognition Memory (Object Recognition)Aβ₂₅₋₃₅-injected MiceSignificant prevention of deficits at all tested doses (infusion).[1][6]Not explicitly reported in direct comparison in this test, but generally effective.FENM infusion robustly prevented deficits in recognition memory.[1][6]
Neuroinflammation (GFAP, Iba-1 markers)Aβ₂₅₋₃₅-injected MiceSignificant prevention of Aβ-induced increases in neuroinflammation markers with 0.1 mg/kg/day infusion.[1][6]Not explicitly reported in direct comparison.FENM demonstrated potent anti-inflammatory effects in a pharmacological AD model.[1][6]
Amyloid Pathology (Aβ₁₋₄₀ / Aβ₁₋₄₂)APP/PS1 Transgenic MiceAlleviated increases in Aβ levels.[6]In other studies, shown to decrease Aβ levels.[7]Both compounds appear to modulate amyloid pathology, though mechanisms may differ.[6][7]
Synaptic Plasticity (Hippocampal LTP)APP/PS1 Transgenic MiceAlleviated alteration of Long-Term Potentiation.[6]Not explicitly reported in direct comparison.FENM showed protective effects on synaptic function in a transgenic AD model.[6]
Side Effect Profile (Sensorimotor)129S6/SvEv MiceDid not alter sensorimotor gating or locomotion.[2]Known to have potential side effects at higher doses.[2]FENM may possess a more favorable side-effect profile compared to memantine.[2]

Signaling Pathway and Mechanism of Action

Both memantine and its derivative FENM are uncompetitive, open-channel antagonists of the NMDA receptor. Their therapeutic effect is predicated on the "glutamate hypothesis" of neurodegeneration, where chronic, low-level overactivation of NMDA receptors by the neurotransmitter glutamate leads to excessive calcium (Ca²⁺) influx, resulting in excitotoxicity and neuronal death.

These antagonists do not prevent the initial activation of the receptor by glutamate. Instead, they enter and block the receptor's ion channel only after it has been opened by an agonist. Their low affinity and fast "off-rate" kinetics mean they are readily displaced from the channel during the brief, phasic glutamate signals of normal synaptic transmission, but effectively block the sustained, tonic activation thought to be pathological.

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate Glycine Glycine NMDAR NMDA Receptor GluN2 GluN1 Ion Channel (Closed) Glutamate->NMDAR:glu Binds NMDAR_Open NMDA Receptor GluN2 GluN1 Ion Channel (Open) Glycine->NMDAR:gly Binds FENM FENM / Memantine FENM->NMDAR_Open:channel Enters & Blocks NMDAR_Blocked NMDA Receptor GluN2 GluN1 Ion Channel (Blocked) NMDAR->NMDAR_Open Opens Channel Ca_ion Ca²⁺ NMDAR_Open->Ca_ion Ca²⁺ Influx Excitotoxicity Excitotoxicity & Neuronal Damage NMDAR_Blocked->Excitotoxicity Prevents Ca_ion->Excitotoxicity Excess leads to Experimental_Workflow A Day 0: ICV Injection (Aβ₂₅₋₃₅ or Vehicle) B Days 1-7: Chronic Drug Administration (FENM, Memantine, or Vehicle) A->B Treatment Period C Day 8: Behavioral Testing (e.g., Y-Maze, Novel Object Recognition) B->C Post-Treatment D Day 9: Tissue Collection & Analysis (Hippocampus & Cortex) C->D Terminal Endpoint E Analysis of: - Neuroinflammation - Oxidative Stress - Apoptosis - Synaptic Markers D->E

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling Fluoroethylnormemantine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Fluoroethylnormemantine is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), handling procedures, and disposal plans to maintain a safe laboratory environment.

While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential.[1] The following guidelines are based on available safety data and best practices for handling chemical compounds in a research setting.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the primary barrier against potential exposure. When handling this compound, the following equipment is recommended:

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields.[1]Protects eyes from potential splashes or aerosols of the compound.
Hand Protection Protective gloves (e.g., nitrile).[1]Prevents direct skin contact with the substance.
Body Protection Impervious clothing, such as a lab coat.[1]Provides a barrier against accidental spills on clothing and skin.
Respiratory Protection A suitable respirator should be used.[1]Recommended when handling the powder form to avoid inhalation of dust particles.

It is crucial to use PPE made of proven resistant materials.[2] While specific permeation data for this compound is not available, selecting high-quality, standard laboratory PPE is a critical safety measure.

Experimental Protocols: Handling and Disposal

Adherence to a strict operational workflow minimizes the risk of exposure and contamination. The following step-by-step procedures for handling and disposal should be implemented.

Handling Procedures:

  • Preparation:

    • Ensure adequate ventilation in the work area. A chemical fume hood is recommended, especially when working with the solid form to avoid dust and aerosol formation.[1]

    • Locate the nearest safety shower and eye wash station before beginning work.[1]

    • Assemble all necessary materials and equipment within the designated workspace.

  • Compound Handling:

    • Avoid direct contact with the skin, eyes, and clothing.[1]

    • When weighing the solid compound, do so in a well-ventilated area or a balance enclosure to minimize dust inhalation.

    • For creating solutions, add the solvent to the solid slowly to prevent splashing.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure thorough rinsing. Seek prompt medical attention.[1]

    • Skin Contact: Rinse the affected skin area thoroughly with plenty of water. Remove contaminated clothing and shoes and seek medical advice.[1]

    • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support and seek medical attention.[1]

    • Ingestion: Wash out the mouth with water. Do not induce vomiting and call a physician immediately.[1]

Spill Management:

  • Containment: Prevent further leakage or spillage. Keep the material away from drains and water courses.[1]

  • Absorption: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]

  • Decontamination: Scrub the affected surfaces and any contaminated equipment with alcohol.[1]

  • Disposal of Spill Debris: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[1]

Disposal Plan:

All waste materials contaminated with this compound, including unused compound, contaminated PPE, and spill cleanup materials, should be disposed of in accordance with institutional, local, and national environmental regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_area Prepare Ventilated Work Area don_ppe Don Appropriate PPE prep_area->don_ppe locate_safety Locate Safety Equipment don_ppe->locate_safety handle_compound Handle Compound locate_safety->handle_compound decontaminate Decontaminate Work Area handle_compound->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe spill Spill Occurs spill->dispose_waste contain_spill Contain Spill spill->contain_spill absorb_spill Absorb Spill spill->absorb_spill decontaminate_spill Decontaminate Area spill->decontaminate_spill exposure Exposure Occurs first_aid Administer First Aid exposure->first_aid seek_medical Seek Medical Attention exposure->seek_medical contain_spill->absorb_spill absorb_spill->decontaminate_spill decontaminate_spill->dispose_waste first_aid->seek_medical

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。